Austinol
Description
This compound has been reported in Penicillium simplicissimum, Aegiceras corniculatum, and Aspergillus ustus with data available.
produced from polyketide and terpenoid precursors; structure in first source
Properties
Molecular Formula |
C25H30O8 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(1S,2R,5S,8R,9R,12S,13S)-8,12-dihydroxy-2,6,6',6',9,13-hexamethyl-16-methylidenespiro[10,14-dioxatetracyclo[7.6.1.01,12.02,7]hexadec-6-ene-5,5'-pyran]-2',11,15-trione |
InChI |
InChI=1S/C25H30O8/c1-12-16-17(27)22(7)13(2)24(18(28)31-14(3)25(24,30)19(29)33-22)21(16,6)10-11-23(12)9-8-15(26)32-20(23,4)5/h8-9,14,17,27,30H,2,10-11H2,1,3-7H3/t14-,17+,21+,22+,23+,24+,25-/m0/s1 |
InChI Key |
DNKFADXVMUNRRM-NYCRJNSTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Austinol: A Technical Guide to its Discovery, Fungal Origin, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Austinol is a complex meroterpenoid natural product with established biological activities. First discovered as a metabolite of the fungus Aspergillus ustus, its primary and most studied fungal source is now recognized as Aspergillus nidulans. This technical guide provides an in-depth overview of the discovery of this compound, its fungal origins, and detailed experimental protocols for its production, isolation, and characterization. Furthermore, it delves into the regulation of its biosynthetic gene cluster and discusses its potential mechanisms of action, offering a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.
Discovery and Fungal Source
This compound was first reported as a mycotoxin isolated from Aspergillus ustus. Subsequent research has identified Aspergillus nidulans as a significant producer of this compound and its analogue, dehydrothis compound.[1][2] The biosynthesis of this compound in A. nidulans is a notable example of a split gene cluster, where the necessary genes are located on two different chromosomes.[1][3][4] This discovery has been pivotal in understanding the genetic basis of fungal secondary metabolite production. The production of this compound in A. nidulans is regulated by transcriptional factors, with Sirtuin A (SirA) identified as a repressor of the this compound biosynthetic gene cluster.
Physicochemical and Bioactivity Data
A comprehensive understanding of a natural product's properties is fundamental for its development as a therapeutic agent. The following tables summarize the key physicochemical and bioactivity data for this compound.
| Property | Value | Reference |
| Molecular Formula | C28H36O9 | |
| Molecular Weight | 516.58 g/mol | |
| Melting Point | Not available | |
| Solubility | Soluble in chloroform, ethyl acetate (B1210297), methanol | |
| Appearance | Colorless needles |
| Bioactivity | Cell Line/Target | IC50/EC50 | Reference |
| Cytotoxicity | Not specified | Not available | |
| Antifungal | Not specified | Not available | |
| Insecticidal | Not specified | Not available |
Experimental Protocols
Reproducible experimental protocols are essential for the consistent production and study of this compound. This section provides detailed methodologies for the fermentation of Aspergillus nidulans, extraction of the crude product, and purification of this compound.
Fermentation of Aspergillus nidulans
This protocol outlines the steps for culturing Aspergillus nidulans to promote the production of this compound.
Materials:
-
Aspergillus nidulans strain (e.g., a wild-type or genetically modified strain)
-
Yeast Extract-Glucose (YAG) medium: 20 g/L glucose, 5 g/L yeast extract, 1 g/L KH2PO4, 0.5 g/L MgSO4·7H2O, pH 6.5
-
Sterile petri dishes or flasks
-
Incubator
Procedure:
-
Prepare YAG medium and sterilize by autoclaving.
-
Inoculate the sterile medium with spores or mycelia of Aspergillus nidulans.
-
Incubate the culture at 37°C for 5-7 days in stationary culture.
-
Monitor the culture for growth and the production of secondary metabolites.
Extraction of this compound
This protocol describes the extraction of this compound from the fungal culture.
Materials:
-
Aspergillus nidulans culture from the fermentation step
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Harvest the entire fungal culture (mycelia and medium).
-
Homogenize the culture material.
-
Extract the homogenized culture three times with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the dried organic phase to remove the desiccant.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.
Purification of this compound by HPLC
This protocol details the purification of this compound from the crude extract using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude extract containing this compound
-
HPLC system with a UV detector
-
Normal-phase HPLC column (e.g., Phenomenex Luna Silica, 5 µm, 250 x 10 mm)
-
Mobile phase: Isocratic mixture of 1:1 ethyl acetate/hexane
-
HPLC-grade solvents
Procedure:
-
Dissolve the crude extract in a minimal amount of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Set the HPLC system parameters:
-
Flow rate: 5.0 mL/min
-
Detection wavelength: 254 nm
-
-
Inject the prepared sample onto the HPLC column.
-
Collect the fraction corresponding to the retention time of this compound (approximately 9.4 minutes under these conditions).
-
Evaporate the solvent from the collected fraction to obtain purified this compound.
Structural Characterization
The definitive identification of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are critical for elucidating the complex structure of this compound.
¹H NMR (CDCl₃): The proton NMR spectrum will show characteristic signals for the methyl, methylene, and methine protons within the intricate ring system of this compound.
¹³C NMR (CDCl₃): The carbon NMR spectrum will reveal the full carbon skeleton, including the carbonyl, olefinic, and aliphatic carbons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
High-Resolution Mass Spectrometry (HRMS): This technique provides the accurate mass of the molecule, allowing for the determination of its elemental composition. For this compound, the expected [M+H]⁺ ion would be observed at m/z 517.2381.
Signaling Pathway and Mechanism of Action
The regulation of this compound biosynthesis and its effects on cellular signaling pathways are areas of active research.
Regulation of this compound Biosynthesis
The production of this compound in Aspergillus nidulans is a tightly regulated process. The biosynthetic gene cluster for this compound is split into two separate locations in the genome. The expression of these genes is controlled by various transcription factors. Notably, Sirtuin A (SirA), a histone deacetylase, has been identified as a negative regulator, repressing the transcription of the this compound biosynthetic genes. Understanding this regulatory network is crucial for optimizing this compound production through genetic engineering of the fungal host.
Caption: Regulatory control of this compound biosynthesis by Sirtuin A.
Potential Mechanism of Action
While the precise molecular targets of this compound are still under investigation, its classification as a meroterpenoid suggests potential mechanisms of action based on related compounds. Many terpenoids exhibit anticancer activity through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. Potential pathways that may be affected by this compound include the PI3K/Akt/mTOR pathway, MAPK signaling, and pathways regulating the cell cycle and apoptosis. Further research is required to elucidate the specific signaling cascades targeted by this compound.
Caption: Hypothesized signaling pathways affected by this compound.
Conclusion
This compound remains a fascinating and promising natural product. Its unique biosynthesis, involving a split gene cluster in Aspergillus nidulans, provides a compelling case study in fungal genetics and secondary metabolism. The detailed protocols provided in this guide offer a foundation for researchers to produce, isolate, and further investigate the biological activities and therapeutic potential of this compound. Future research focused on elucidating its precise mechanism of action and identifying its cellular targets will be crucial in advancing its potential as a lead compound in drug development.
References
- 1. Two separate gene clusters encode the biosynthetic pathway for the meroterpenoids, this compound and dehydrothis compound in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin A regulates secondary metabolite production by Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DSpace [kuscholarworks.ku.edu]
The Austinol Biosynthesis Pathway in Aspergillus nidulans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillus nidulans, a model filamentous fungus, is a prolific producer of a diverse array of secondary metabolites, many of which possess significant biological activities. Among these is austinol, a meroterpenoid with a complex chemical structure. Understanding the intricate biosynthetic pathway of this compound is crucial for harnessing its potential in drug discovery and development, as well as for metabolic engineering efforts to enhance its production or generate novel analogs. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, including the genetic basis, enzymatic steps, regulatory networks, and key experimental methodologies.
The Genetic Blueprint: Two Dispersed Gene Clusters
A surprising feature of this compound biosynthesis in Aspergillus nidulans is that the genes encoding the pathway are not located in a single contiguous cluster, a common paradigm for fungal secondary metabolite biosynthesis. Instead, they are organized into two separate clusters located on different chromosomes.[1][2][3][4][5][6]
-
Cluster A: This smaller cluster contains four genes, most notably the polyketide synthase gene, ausA.[1][2][3][4][5][6]
-
Cluster B: This larger cluster is comprised of ten genes, including the crucial prenyltransferase gene, ausN.[1][2][3][4][5][6]
This dispersed genetic architecture highlights the complexity of secondary metabolite regulation and evolution in filamentous fungi.
The Biosynthetic Pathway: A Step-by-Step Elucidation
The biosynthesis of this compound is a multi-step process involving a series of enzymatic reactions, including polyketide synthesis, prenylation, and a cascade of oxidative modifications. The proposed pathway has been elucidated through targeted gene deletion studies and the characterization of accumulated intermediates.[7]
Table 1: Genes and Proposed Functions in this compound Biosynthesis
| Gene | Proposed Function | Cluster |
| ausA | Non-reducing polyketide synthase (NR-PKS) | A |
| ausB | Unknown | A |
| ausC | Unknown | A |
| ausD | Methyltransferase | A |
| ausN | Prenyltransferase | B |
| ausE | Dioxygenase | B |
| ausF | Unknown | B |
| ausG | Unknown | B |
| ausH | Epimerase | B |
| ausI | Cytochrome P450 monooxygenase | B |
| ausJ | Unknown | B |
| ausK | Acyltransferase | B |
| ausL | Terpene cyclase | B |
| ausM | FAD-dependent monooxygenase | B |
Diagram 1: Proposed this compound Biosynthesis Pathway
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Prenyltransferase. Kinetic studies of the 1'-4 coupling reaction with avian liver enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.vtt.fi [cris.vtt.fi]
- 5. Two separate gene clusters encode the biosynthetic pathway for the meroterpenoids this compound and dehydrothis compound in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Two separate gene clusters encode the biosynthetic pathway for the meroterpenoids, this compound and dehydrothis compound in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
The Unfolding Therapeutic Potential of Austin-Type Meroterpenoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Austin-type meroterpenoids (ATMTs), a class of fungal secondary metabolites, are emerging as a significant area of interest in natural product chemistry and drug discovery. First isolated in 1976, this structurally diverse family of compounds has demonstrated a wide array of biological activities, signaling their potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the known biological activities of ATMTs, supported by quantitative data, detailed experimental protocols for key assays, and visualizations of implicated signaling pathways and experimental workflows.
Core Biological Activities and Quantitative Data
ATMTs have been reported to exhibit a variety of biological effects, including cytotoxic, enzyme inhibitory, antimicrobial, antiviral, anti-inflammatory, and insecticidal activities. The following tables summarize the quantitative data from various studies to facilitate a comparative analysis of their potency.[1][2]
Table 1: Cytotoxic Activities of Austin-Type Meroterpenoids
| Compound | Cell Line | IC50 | Reference |
| Brasilianoid L (54) | RAW264.7 | 84.67 µg/mL | [1] |
| IEC-6 | 2.52 µg/mL | [1] | |
| A549 | 180.5 µg/mL | [1] |
Table 2: Enzyme Inhibitory Activities of Austin-Type Meroterpenoids
| Compound | Enzyme | IC50 / Ki | Reference |
| Unnamed | PTP1B | Ki = 17.0 µM (noncompetitive) | [2] |
| Isoaustinol (3) | Acetylcholinesterase (AChE) | 2.50 µM | |
| Dehydroaustin (7) | Acetylcholinesterase (AChE) | 0.40 µM | |
| Dehydrothis compound (8) | Acetylcholinesterase (AChE) | 3.00 µM |
Table 3: Antimicrobial Activities of Austin-Type Meroterpenoids
| Compound | Microorganism | MIC | Reference |
| Dehydrothis compound (74) | Escherichia coli | 250 µg/mL | [2] |
Table 4: Anti-inflammatory Activities of Austin-Type Meroterpenoids
| Compound | Assay | IC50 | Reference |
| Peniscmeroterpenoid M (33) | Nitric Oxide Production (RAW264.7) | 48.04 ± 2.51 µM | [1] |
| Brasilianoid B (66) | Nitric Oxide Production (RAW264.7) | 37.69 ± 5.25 µM | [2] |
| Brasilianoid C (67) | Nitric Oxide Production (RAW264.7) | 33.76 ± 3.13 µM | [2] |
| 1,2-dehydro-terredehydroaustin (81) | Nitric Oxide Production | 42.3 µM | [2] |
| Peniclactone C (97) | Nitric Oxide Production (RAW264.7) | 39.03 µM | [2] |
Table 5: Insecticidal Activities of Austin-Type Meroterpenoids
| Compound | Insect | LC50 / IC50 | Reference |
| Penicianstinoid C (6) | Helicoverpa armigera (newly hatched larvae) | IC50 = 100 µg/mL | [1] |
| Isoaustinone (72) | Aedes aegypti (third-instar larvae) | LC50 = 2.9 ppm | [2] |
| Dehydrothis compound (74) | Aedes aegypti (third-instar larvae) | LC50 = 7.3 ppm | [2] |
| Penicianstinoids A & B (87 & 88) | Helicoverpa armigera (newly hatched larvae) | IC50 = 200 µg/mL | [1] |
| Penicianstinoid E (60) | Helicoverpa armigera (newly hatched larvae) | IC50 = 200 µg/mL | [1] |
Key Experimental Protocols
To ensure the reproducibility and further investigation of the biological activities of ATMTs, this section provides detailed methodologies for the key experiments cited.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the Austin-type meroterpenoid and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
References
An In-depth Technical Guide to the Fungal Meroterpenoid Austinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties of Austinol
This compound is a structurally intricate molecule with the molecular formula C25H30O8.[1] A summary of its key chemical and physical properties is presented in the table below. It is important to note that while some properties have been computationally predicted, experimental data for properties such as melting point, boiling point, and specific solubility are not extensively reported in the available literature.
| Property | Value | Source |
| Molecular Formula | C25H30O8 | PubChem[1] |
| Molecular Weight | 458.5 g/mol | PubChem[1] |
| IUPAC Name | (1S,2R,5S,8R,9R,12S,13S)-8,12-dihydroxy-2,6,6',6',9,13-hexamethyl-16-methylidenespiro[10,14-dioxatetracyclo[7.6.1.0¹,¹².0²,⁷]hexadec-6-ene-5,5'-pyran]-2',11,15-trione | PubChem[1] |
| Computed LogP | 0.8 | PubChem[1] |
| Appearance | Not Reported | |
| Melting Point | Not Reported for this compound. Preaustinoid A3, a related intermediate, has a melting point of 209–212 °C. | |
| Boiling Point | Not Reported | |
| Solubility | Not Reported | |
| Stability | Not Reported |
Biosynthesis of this compound in Aspergillus nidulans
The biosynthetic pathway of this compound in the filamentous fungus Aspergillus nidulans has been elucidated through a series of elegant genetic and chemical studies. The biosynthesis is a notable example of a split gene cluster, where the necessary genes are located in two separate regions of the fungal genome.
The pathway commences with the synthesis of the polyketide precursor, 3,5-dimethylorsellinic acid, by a non-reducing polyketide synthase (NR-PKS) encoded by the ausA gene. This precursor then undergoes a crucial C-alkylation with farnesyl pyrophosphate, a reaction catalyzed by the prenyltransferase AusN. Following this, a series of oxidative and cyclization reactions, catalyzed by enzymes such as epoxidases and terpene cyclases, lead to the formation of the complex pentacyclic core structure of this compound.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has primarily relied on a combination of molecular genetics, analytical chemistry, and spectroscopy.
Gene Deletion and Mutant Generation
A key experimental approach has been the targeted deletion of genes within the putative biosynthetic clusters in A. nidulans. This is typically achieved through homologous recombination techniques, where a selectable marker is used to replace the gene of interest. The creation of a series of gene knockout mutants allows for the identification of genes essential for this compound biosynthesis. When a gene in the pathway is deleted, the biosynthesis is blocked, leading to the accumulation of the intermediate substrate of the knocked-out enzyme.
Isolation and Characterization of Intermediates
The fungal strains, including wild-type and gene deletion mutants, are cultivated on a suitable medium to allow for the production of secondary metabolites. The metabolites are then extracted from the culture using organic solvents. The crude extracts are subjected to various chromatographic techniques, such as flash chromatography and high-performance liquid chromatography (HPLC), for the purification of individual compounds.
The structural elucidation of the isolated intermediates is carried out using a suite of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the chemical structure and stereochemistry of the molecules.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
UV-Vis Spectroscopy: To analyze the electronic transitions within the molecule.
Biological Activities and Mechanism of Action
This compound has been reported to exhibit a range of biological activities, although the specific molecular mechanisms underlying these effects are not yet fully elucidated.
-
Insecticidal Activity: this compound and related compounds have shown toxicity against certain insect larvae. The precise molecular target and mechanism of this insecticidal action are still under investigation.
-
Anti-inflammatory Activity: Some studies have indicated that this compound and its derivatives possess anti-inflammatory properties. However, the specific signaling pathways, such as the NF-κB or MAPK pathways, and the inflammatory mediators that are modulated by this compound require further research.
-
Antimicrobial Activity: this compound has demonstrated activity against some pathogenic bacteria. The mechanism of its antibacterial action, whether it involves cell wall disruption, inhibition of protein synthesis, or other targets, is an area for future exploration.
-
Antineoplastic Activity: There are reports suggesting that this compound and similar meroterpenoids have potential as anticancer agents. Detailed studies are needed to understand the specific cancer cell lines it affects and the molecular pathways involved, such as the induction of apoptosis or cell cycle arrest.
Conclusion and Future Directions
This compound remains a fascinating fungal metabolite with a complex chemical structure and a diverse array of biological activities. The elucidation of its biosynthetic pathway through genetic and chemical methods has provided a solid foundation for further research. Key areas for future investigation include the definitive assignment of a CAS number, the experimental determination of its physicochemical properties, and, most importantly, a detailed exploration of the molecular mechanisms underlying its promising biological activities. Such studies will be crucial for unlocking the full therapeutic and biotechnological potential of this compound and its derivatives.
References
An In-depth Technical Guide to the Austinol and Dehydroaustinol Biosynthetic Gene Clusters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic gene clusters responsible for the production of the meroterpenoid natural products, austinol and dehydrothis compound. These compounds, produced by the filamentous fungus Aspergillus nidulans, are of interest due to their complex chemical structures and potential biological activities. This document details the genetic organization, biosynthetic pathway, and the experimental methodologies used to elucidate this complex secondary metabolic pathway.
Genetic Organization: Two Dispersed Gene Clusters
A remarkable feature of the this compound and dehydrothis compound biosynthetic pathway is that the genes are organized into two distinct clusters located on different chromosomes.[1][2][3][4] This is an exception to the common paradigm of fungal secondary metabolite genes being colocalized in a single biosynthetic gene cluster (BGC).
-
Cluster A: Located on chromosome V, this smaller cluster contains the core non-reducing polyketide synthase (NR-PKS) gene, ausA.[1][2]
-
Cluster B: Situated on chromosome VIII, this larger cluster houses the prenyltransferase gene, ausN, along with a suite of tailoring enzymes responsible for the subsequent complex modifications of the polyketide backbone.[1][2]
The coordinated expression of genes from these two separate loci is essential for the production of this compound and dehydrothis compound.
Table 1: Genes in the this compound and Dehydrothis compound Biosynthetic Pathway
| Gene | Cluster | Proposed Function |
| ausA | A | Non-reducing polyketide synthase (NR-PKS); synthesizes 3,5-dimethylorsellinic acid. |
| ausB | A | Flavin monooxygenase; involved in the hydroxylation of protoaustinoid A. |
| ausC | A | Baeyer-Villiger monooxygenase. |
| ausD | A | Methyltransferase. |
| ausN | B | Prenyltransferase; catalyzes the C-alkylation of 3,5-dimethylorsellinic acid with farnesyl pyrophosphate. |
| ausE | B | Non-heme iron-dependent dioxygenase; catalyzes iterative oxidation steps, including the spiro-lactone ring formation. |
| ausF | B | Putative regulatory function. |
| ausG | B | Unknown function. |
| ausH | B | Epimerase. |
| ausI | B | Unknown function. |
| ausJ | B | Unknown function. |
| ausK | B | Ketoreductase. |
| ausL | B | Terpene cyclase. |
| ausM | B | Epoxidase. |
The Biosynthetic Pathway
The biosynthesis of this compound and dehydrothis compound is a multi-step process involving the convergence of polyketide and terpenoid precursors. The pathway has been largely elucidated through targeted gene deletions and the characterization of accumulated intermediates.[1]
-
Polyketide Backbone Formation: The pathway is initiated by the NR-PKS AusA, which synthesizes the polyketide core, 3,5-dimethylorsellinic acid.[1]
-
Prenylation: The prenyltransferase AusN then attaches a farnesyl pyrophosphate moiety to the polyketide scaffold.[1]
-
Cyclization and Oxidative Modifications: A series of tailoring enzymes, primarily from Cluster B, then catalyze a cascade of reactions including epoxidation (AusM), cyclization (AusL), and a series of oxidative modifications, including a key spiro-ring formation catalyzed by the multifunctional dioxygenase AusE, to generate the complex tetracyclic and spiro-lactone structures of the final products.[1]
Biosynthetic Pathway Diagram
References
- 1. Two separate gene clusters encode the biosynthetic pathway for the meroterpenoids, this compound and dehydrothis compound in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two separate gene clusters encode the biosynthetic pathway for the meroterpenoids this compound and dehydrothis compound in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Austinol from Penicillium sp.
Audience: Researchers, scientists, and drug development professionals.
Introduction: Austinol is a fungal meroterpenoid, a class of natural products derived from both polyketide and terpenoid precursors. First isolated from Aspergillus ustus, this compound and its analogues have been identified in various fungal species, including several belonging to the genus Penicillium. These compounds exhibit a range of biological activities, making them of interest for drug discovery and development. This compound possesses a unique chemical structure featuring a remarkable spiro-lactone ring system. This document provides a detailed protocol for the cultivation of Penicillium sp., followed by the extraction, isolation, and purification of this compound.
Experimental Protocols
Fungal Cultivation for this compound Production
High-yield production of secondary metabolites like this compound is critically dependent on the fungal strain and culture conditions. Solid-state fermentation is often employed for filamentous fungi as it can enhance the production of diverse metabolites.[1]
Protocol 1: Large-Scale Solid-State Fermentation
-
Strain Maintenance: Maintain a pure culture of a known this compound-producing Penicillium sp. on Potato Dextrose Agar (PDA) slants at 4°C. Subculture every 4-6 months to ensure viability.
-
Inoculum Preparation:
-
From a 7-10 day old PDA plate culture, harvest fungal spores by adding sterile 0.1% Tween 80 solution and gently scraping the surface.
-
Filter the spore suspension through sterile miracloth to remove mycelial fragments.
-
Adjust the spore concentration to approximately 1 x 10⁷ spores/mL using a hemocytometer.
-
-
Solid-State Fermentation:
-
Prepare the solid medium: For each 1 L Erlenmeyer flask, add 100 g of rice and 120 mL of distilled water.
-
Autoclave the flasks for 20 minutes at 121°C to sterilize the medium.
-
After cooling to room temperature, inoculate each flask with 5 mL of the spore suspension.
-
Incubate the flasks under static conditions at 25-28°C for 21-30 days in the dark.
-
Extraction of Crude Metabolites
Following the incubation period, the fungal metabolites are extracted from both the solid substrate and the mycelia using organic solvents.
Protocol 2: Solvent Extraction
-
Harvesting: After incubation, break up the fermented rice solid culture into smaller pieces.
-
Initial Extraction:
-
Soak the entire solid culture from each flask in 500 mL of ethyl acetate (B1210297) (EtOAc).
-
Macerate the culture and allow it to extract for 24 hours at room temperature with occasional shaking.
-
Separate the solvent from the solid residue by filtration.
-
-
Repeated Extraction: Repeat the extraction process on the solid residue two more times with fresh EtOAc to ensure complete recovery of metabolites.
-
Aqueous Phase Extraction: The fungal culture filtrate (if any liquid is present) should be separated and extracted three times with an equal volume of EtOAc in a separatory funnel.
-
Concentration:
-
Combine all EtOAc extracts.
-
Dry the combined extract over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to yield the crude extract.
-
Store the dried crude extract at -20°C until further purification.
-
Chromatographic Purification of this compound
The purification of this compound from the crude extract is a multi-step process involving several chromatographic techniques to separate compounds based on their polarity and size.[2]
Protocol 3: Multi-Step Chromatography
-
Step 1: Silica (B1680970) Gel Column Chromatography (Initial Fractionation)
-
Column Packing: Prepare a silica gel (60-120 mesh) column in a suitable non-polar solvent like hexane (B92381). The amount of silica should be approximately 50-100 times the weight of the crude extract.[3]
-
Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane (B109758) (DCM) or the initial mobile phase and adsorb it onto a small amount of silica gel. After drying, load the powder onto the top of the packed column.
-
Elution: Elute the column using a step gradient of increasing polarity. Start with 100% hexane, followed by increasing concentrations of ethyl acetate (EtOAc) in hexane (e.g., 95:5, 90:10, 80:20, 50:50, 0:100 v/v), and finally washing with methanol (B129727) (MeOH).
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 50-100 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot fractions onto a silica TLC plate and develop in a suitable solvent system (e.g., Hexane:EtOAc 7:3). Visualize spots under UV light (254 nm) and/or by staining with a universal agent like ceric sulfate.
-
Pooling: Combine fractions with similar TLC profiles that contain the target compound (this compound).
-
-
Step 2: Sephadex LH-20 Column Chromatography (Size Exclusion)
-
Purpose: To separate compounds based on molecular size and to remove pigments and polymeric materials.
-
Column Packing: Swell Sephadex LH-20 beads in 100% methanol and pack into a column.
-
Elution: Dissolve the semi-purified fraction from the silica gel step in a minimal volume of methanol. Load the sample onto the column and elute with 100% methanol (isocratic elution).
-
Fraction Collection & Analysis: Collect fractions and analyze by TLC or HPLC to identify those containing this compound. Pool the relevant fractions and concentrate.
-
-
Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)
-
Purpose: To achieve high-purity isolation of the target compound.
-
Column: Use a reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient system of HPLC-grade acetonitrile (B52724) (ACN) and water is typically effective. For example, a linear gradient from 40% ACN in water to 90% ACN in water over 40 minutes.[4]
-
Detection: Monitor the elution profile using a UV detector, typically at wavelengths of 210 nm and 254 nm.
-
Injection and Collection: Dissolve the further purified fraction in the initial mobile phase, filter through a 0.45 µm syringe filter, and inject onto the column. Collect the peak corresponding to the retention time of this compound.
-
Final Step: Evaporate the solvent from the collected fraction to obtain pure this compound. Confirm the purity and identity using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Presentation
Quantitative yields of this compound are highly dependent on the producing fungal strain, culture conditions, and extraction efficiency. While specific yields from Penicillium sp. are not consistently reported in the literature, the following table provides a template for tracking the purification process. Milligram quantities of pure compound are typically obtained from large-scale fermentations (10-30 L).[5]
Table 1: Representative Purification Summary for this compound
| Purification Step | Typical Elution Solvents/Conditions | Resulting Fraction | Purity Assessment Method | Typical Yield Range (from 1 kg solid culture) |
| Crude Extraction | Ethyl Acetate | Crude Brown Gum | TLC | 5 - 20 g |
| Silica Gel Column | Hexane:EtOAc Gradient | Semi-pure Fractions | TLC, HPLC-UV | 100 - 500 mg (this compound-containing fraction) |
| Sephadex LH-20 | 100% Methanol | Enriched Fraction | TLC, HPLC-UV | 50 - 200 mg |
| Preparative HPLC | Acetonitrile:Water Gradient | Pure Compound | HPLC-UV (>95%), LC-MS, NMR | 5 - 50 mg |
Visualizations
Experimental Workflow
The overall process for isolating this compound, from fungal culture to the purified compound, is outlined in the workflow diagram below.
This compound Biosynthesis Pathway
The biosynthesis of this compound in fungi involves a complex series of enzymatic reactions. The pathway starts with the synthesis of 3,5-dimethylorsellinic acid (DMOA) by a polyketide synthase. This precursor is then prenylated and undergoes a series of oxidative cyclizations to form the characteristic spiro-lactone core of this compound. The gene cluster responsible for this pathway has been identified in Aspergillus nidulans (aus) and is homologous to clusters found in Penicillium species.[1][5]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Isolation, purification and characterization of allelopathic compounds – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
- 3. youtube.com [youtube.com]
- 4. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two separate gene clusters encode the biosynthetic pathway for the meroterpenoids, this compound and dehydrothis compound in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Austinol Extraction from Fungal Culture
Introduction
Austinol is a complex meroterpenoid natural product first isolated from Aspergillus ustus. It has been the subject of interest for its unique chemical structure and potential biological activities. This compound and its analogue, dehydrothis compound, are also produced by other fungi, notably Aspergillus nidulans.[1] The biosynthesis of this compound involves a complex pathway encoded by gene clusters that are separated on different chromosomes.[1] This document provides a comprehensive protocol for the extraction and purification of this compound from fungal cultures, intended for researchers, scientists, and professionals in drug development. The methodologies outlined are based on established laboratory practices for the isolation of fungal secondary metabolites.
Data Presentation: this compound Yield from Aspergillus nidulans
The following table summarizes the quantitative data from a representative experiment on the isolation of this compound from Aspergillus nidulans cultured on solid agar (B569324) plates.
| Fungal Strain | Culture Conditions | Starting Material | Crude Extract (Solvent) | Purification Method | Final Yield of this compound | Reference |
| Aspergillus nidulans | 20 YAG plates (15 cm), 37°C, 5 days | Agar from 20 plates | Ethyl Acetate (EtOAc) | Silica (B1680970) Gel Chromatography, Normal-Phase HPLC | 16.2 mg | [2] |
Experimental Protocols
This section details the step-by-step methodology for the cultivation of an this compound-producing fungus, extraction of the target compound, and its subsequent purification.
Protocol 1: Fungal Cultivation and Fermentation
Objective: To cultivate an this compound-producing fungal strain, such as Aspergillus nidulans, to generate sufficient biomass and secondary metabolite production.
Materials:
-
Aspergillus nidulans strain (e.g., a wild-type or a strain optimized for secondary metabolite production)
-
Yeast Extract Agar Glucose (YAG) medium
-
Yeast extract: 5 g/L
-
d-Glucose: 20 g/L
-
Agar: 15 g/L
-
Trace element solution: 1.0 ml/L
-
-
Sterile petri plates (15 cm)
-
Sterile water
-
Incubator set to 37°C
Procedure:
-
Prepare the YAG medium according to the specified composition and sterilize it by autoclaving.
-
Pour approximately 40 ml of the sterile molten YAG medium into each 15 cm petri plate and allow it to solidify.
-
Prepare a spore suspension of Aspergillus nidulans in sterile water.
-
Inoculate each YAG plate with the spore suspension (e.g., 22.5 x 10⁶ spores per plate).[2]
-
Incubate the plates at 37°C for 5 days.[2]
Protocol 2: Extraction of Crude this compound
Objective: To perform a solvent-based extraction to isolate the crude mixture of secondary metabolites, including this compound, from the fungal culture.
Materials:
-
Cultivated YAG plates with Aspergillus nidulans
-
Methanol (B129727) (MeOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Ethyl Acetate (EtOAc)
-
Sonicator bath
-
Large extraction flasks or beakers
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
After the incubation period, chop the agar from the culture plates into small pieces.
-
Transfer the agar pieces into a large flask.
-
Perform a two-step solvent extraction:
-
Extraction 1: Add methanol to the flask to cover the agar pieces (e.g., 50 ml per plate) and sonicate for 1 hour.
-
Extraction 2: Filter the agar and then add a 1:1 mixture of dichloromethane and methanol (e.g., 50 ml per plate) to the agar pieces and sonicate for another hour.
-
Alternatively, a single solvent extraction can be performed using Ethyl Acetate (EtOAc).
-
-
Combine the solvent extracts from all extraction steps.
-
Filter the combined extract to remove any solid debris.
-
Concentrate the crude extract using a rotary evaporator under reduced pressure to remove the solvent and obtain a dry crude extract.
Protocol 3: Purification of this compound
Objective: To purify this compound from the crude extract using a multi-step chromatography approach.
Materials:
-
Crude extract from Protocol 2
-
Silica gel (230 to 400 mesh)
-
Glass chromatography column
-
Chloroform (B151607) (CHCl₃)
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
n-Hexane
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Normal-phase HPLC column (e.g., Phenomenex Luna, 5-μm Si particle size, 250 by 10 mm)
-
Collection tubes
Procedure:
Step 1: Silica Gel Column Chromatography (Initial Fractionation)
-
Prepare a silica gel column using a suitable amount of silica gel slurried in chloroform.
-
Dissolve the crude extract in a minimal amount of chloroform and load it onto the top of the silica gel column.
-
Elute the column with a stepwise gradient of increasing polarity using chloroform-methanol mixtures. A suggested gradient is:
-
Fraction A: 100% Chloroform
-
Fraction B: 19:1 Chloroform:Methanol
-
Fraction C: 9:1 Chloroform:Methanol
-
Fraction D: 7:3 Chloroform:Methanol
-
-
Collect the fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Combine the this compound-rich fractions and evaporate the solvent.
Step 2: High-Performance Liquid Chromatography (HPLC) (Final Purification)
-
Dissolve the semi-purified extract from the silica gel chromatography step in the HPLC mobile phase.
-
Set up the HPLC system with the normal-phase silica column.
-
The mobile phase is an isocratic mixture of 1:1 Ethyl Acetate:n-Hexane.
-
Set the flow rate to 5.0 ml/min.
-
Monitor the elution at a UV wavelength of 254 nm.
-
Inject the sample and collect the peak corresponding to this compound (retention time of approximately 9.4 minutes under these conditions).
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Confirm the identity and purity of the final product using analytical techniques such as LC-MS and NMR.
Visualizations
This compound Extraction and Purification Workflow
References
- 1. Two separate gene clusters encode the biosynthetic pathway for the meroterpenoids, this compound and dehydrothis compound in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of the Asperthecin Gene Cluster of Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Austinol Stock Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Austinol, a fungal-derived meroterpenoid, has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory and cytotoxic properties. Accurate and reproducible in vitro studies are fundamental to elucidating its mechanism of action and therapeutic potential. A critical first step in performing these assays is the correct preparation of a stable, concentrated stock solution. This document provides detailed application notes and a comprehensive protocol for the preparation, storage, and handling of this compound stock solutions to ensure consistency and reliability in experimental outcomes.
Physicochemical Data and Solubility
Proper preparation of a stock solution begins with an understanding of the compound's physical and chemical properties. While specific experimental solubility data for this compound is not widely published, information from chemical suppliers and the properties of similar complex organic molecules suggest that Dimethyl Sulfoxide (DMSO) is a suitable solvent. It is recommended to start with a conservative concentration and assess solubility before preparing a large-scale stock solution.
| Property | Data | Source |
| Molecular Weight | 458.50 g/mol | [MedchemExpress.com][1] |
| Molecular Formula | C₂₅H₃₀O₈ | [MedchemExpress.com][1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Inferred from supplier data |
| Alternative Solvent | Ethanol | Inferred from general chemical properties |
| Appearance | Solid (form may vary) | General |
| Storage of Solid | -20°C for long-term storage | General recommendation for complex molecules |
| Storage of Stock Solution | -20°C or -80°C in aliquots to avoid freeze-thaw cycles | General laboratory practice |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many in vitro assays and can be further diluted to the desired working concentration.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile filter tips
Procedure:
-
Pre-weighing Preparations: Before handling this compound, ensure you are wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Work in a chemical fume hood or a designated area for handling potent compounds.
-
Weighing this compound: Carefully weigh out 1 mg of this compound powder on an analytical balance and transfer it to a sterile amber microcentrifuge tube.
-
Calculating Solvent Volume: To prepare a 10 mM stock solution from 1 mg of this compound (MW = 458.50 g/mol ), the required volume of DMSO can be calculated as follows:
-
Moles of this compound = Mass (g) / Molecular Weight ( g/mol )
-
Moles = 0.001 g / 458.50 g/mol = 2.18 x 10⁻⁶ mol
-
Volume (L) = Moles / Molarity
-
Volume (L) = 2.18 x 10⁻⁶ mol / 0.010 mol/L = 2.18 x 10⁻⁴ L
-
Volume (µL) = 218 µL
-
-
Dissolving this compound: Add 218 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Ensuring Complete Dissolution: Tightly cap the tube and vortex thoroughly for at least one minute to ensure the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid in dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize the number of freeze-thaw cycles. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C for long-term stability.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.
-
Engineering Controls: Handle the solid compound and concentrated stock solutions in a chemical fume hood to avoid inhalation of dust or aerosols.
-
Disposal: Dispose of all waste materials, including contaminated tips, tubes, and gloves, in accordance with your institution's chemical waste disposal procedures.
Application Notes for In Vitro Assays
The prepared this compound stock solution can be used in a variety of in vitro assays. The final working concentration will depend on the specific assay and cell type.
-
Working Concentration: Based on literature for similar compounds and the known biological activities of this compound, a typical starting range for in vitro assays is between 1 µM and 50 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
-
Solvent Effects: When diluting the DMSO stock solution into aqueous cell culture media, ensure the final concentration of DMSO is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (media with the same final concentration of DMSO) should always be included in your experiments.
-
Stability in Media: The stability of this compound in aqueous media at 37°C is not well characterized. It is advisable to prepare fresh dilutions from the frozen stock for each experiment.
Experimental Workflow and Signaling Pathway Diagrams
To facilitate a clear understanding of the experimental process and the potential biological context of this compound, the following diagrams are provided.
Caption: Workflow for preparing and using this compound stock solution.
Caption: Postulated signaling pathway of this compound.
References
Application Notes and Protocols for Austinol in Antibacterial Activity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Austinol is a meroterpenoid natural product that has demonstrated notable antibacterial activity against a range of bacterial pathogens. These application notes provide a summary of its efficacy and detailed protocols for testing its antibacterial properties. The information is intended to guide researchers in evaluating this compound as a potential antibacterial agent.
Data Presentation
The antibacterial activity of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
| Bacterium | Strain | MIC (µM) | MIC (µg/mL) |
| Pseudomonas aeruginosa | - | - | 0.13 ± 0.4 |
| Staphylococcus epidermidis | - | 10 | - |
| Staphylococcus aureus | - | 10 | - |
Note: Data is compiled from available research. The significant standard deviation in the P. aeruginosa MIC suggests variability in experimental conditions or strains used.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against aerobic bacteria.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (P. aeruginosa, S. aureus, S. epidermidis)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Further dilutions should be made in MHB to achieve the desired test concentrations. The final concentration of DMSO in the wells should not exceed 1% to avoid solvent toxicity to the bacteria.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the highest concentration of this compound (prepared in MHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (containing MHB and bacterial inoculum but no this compound).
-
Well 12 will serve as the sterility control (containing MHB only).
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Mandatory Visualization
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Mechanism of Action
The precise molecular mechanism of this compound's antibacterial activity is not yet fully elucidated. However, based on the known activities of other meroterpenoids, a likely mechanism involves the disruption of the bacterial cell membrane integrity and interference with essential cellular processes.
Proposed Antibacterial Mechanism of this compound
Caption: Proposed mechanism of this compound's antibacterial action.
Application Notes and Protocols: Measuring the Anti-inflammatory Effects of Austinol on RAW 264.7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Austinol, a meroterpenoid compound, and its related analogues such as Austroyunnane B, have demonstrated significant anti-inflammatory properties. This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory effects of this compound on the murine macrophage cell line RAW 264.7. These cells, when stimulated with lipopolysaccharide (LPS), mimic an inflammatory response by producing various pro-inflammatory mediators, making them an excellent in vitro model for screening and characterizing anti-inflammatory compounds.
The protocols outlined below detail methods for quantifying key inflammatory markers, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). Additionally, this guide describes the investigation of the molecular mechanisms underlying this compound's anti-inflammatory activity, focusing on the NF-κB and MAPK signaling pathways.
Data Presentation: Effects of this compound on Inflammatory Mediators
The following tables summarize the expected dose-dependent inhibitory effects of an this compound-like compound, Austroyunnane B, on the production of various pro-inflammatory mediators in LPS-stimulated RAW 264.7 cells.[1]
Table 1: Effect of this compound on Nitric Oxide (NO) Production
| Treatment | Concentration (µM) | NO Production Inhibition (%) |
| Control | - | Baseline |
| LPS (1 µg/mL) | - | 100% (Stimulated Control) |
| This compound + LPS | 0.39 | Data not available |
| This compound + LPS | 0.625 | Dose-dependent decrease |
| This compound + LPS | 1.25 | Dose-dependent decrease |
| This compound + LPS | 2.5 | Dose-dependent decrease |
| This compound + LPS | 5 | Dose-dependent decrease |
| This compound + LPS | 10 | Significant decrease |
| This compound + LPS | 25 | Data not available |
| This compound + LPS | 50 | Data not available |
| This compound + LPS | 100 | Maximum observed inhibition |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| Control | - | Baseline | Baseline | Baseline |
| LPS (1 µg/mL) | - | 100% | 100% | 100% |
| This compound + LPS | 0.625 | Concentration-dependent | Concentration-dependent | Concentration-dependent |
| This compound + LPS | 1.25 | Concentration-dependent | Concentration-dependent | Concentration-dependent |
| This compound + LPS | 2.5 | Concentration-dependent | Concentration-dependent | Concentration-dependent |
| This compound + LPS | 5 | Concentration-dependent | Concentration-dependent | Concentration-dependent |
| This compound + LPS | 10 | Significant Inhibition | Significant Inhibition | Significant Inhibition |
Table 3: Effect of this compound on Pro-inflammatory Enzyme Expression
| Treatment | Concentration (µM) | iNOS Protein Expression (relative to LPS control) | COX-2 Protein Expression (relative to LPS control) |
| Control | - | Baseline | Baseline |
| LPS (1 µg/mL) | - | 1.00 | 1.00 |
| This compound + LPS | 0.625 | Down-regulation observed | Down-regulation observed |
| This compound + LPS | 1.25 | Down-regulation observed | Down-regulation observed |
| This compound + LPS | 2.5 | Down-regulation observed | Down-regulation observed |
| This compound + LPS | 5 | Down-regulation observed | Down-regulation observed |
| This compound + LPS | 10 | Significant down-regulation | Significant down-regulation |
Experimental Workflow
The following diagram illustrates the general workflow for investigating the anti-inflammatory effects of this compound on RAW 264.7 cells.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine and PGE2 assays, and 6-well for protein and RNA extraction) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 1-2 hours.
-
Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for NO, PGE2, and cytokines; shorter time points for signaling pathway analysis).
-
Cell Viability Assay (MTT Assay)
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Assay (Griess Assay)
-
Collect the cell culture supernatant after treatment.
-
In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Assays (ELISA)
-
Collect the cell culture supernatant after treatment.
-
Perform the assays using commercially available ELISA kits for PGE2, TNF-α, IL-6, and IL-1β, following the manufacturer's instructions.
-
Briefly, the supernatant is added to antibody-coated plates, followed by the addition of detection antibodies and a substrate for color development.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the concentrations based on the standard curves provided with the kits.
Western Blot Analysis for Protein Expression
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Analysis
This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, ERK, and JNK, is another critical signaling cascade in the inflammatory response. LPS activation of MAPKs leads to the activation of transcription factors that regulate the expression of pro-inflammatory genes.
Conclusion
The protocols and application notes provided here offer a comprehensive framework for investigating the anti-inflammatory properties of this compound in RAW 264.7 macrophages. By quantifying the inhibition of key inflammatory mediators and elucidating the effects on crucial signaling pathways, researchers can effectively characterize the therapeutic potential of this compound and related compounds for the treatment of inflammatory diseases.
References
Application Notes and Protocols: Nitric Oxide Inhibition Assay in BV2 Microglia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in neuroinflammation. Upon activation by stimuli such as lipopolysaccharide (LPS), microglia produce a variety of pro-inflammatory mediators, including nitric oxide (NO). The overproduction of NO by the inducible nitric oxide synthase (iNOS) enzyme is implicated in the pathogenesis of several neurodegenerative diseases. Therefore, the inhibition of NO production in microglia is a key therapeutic strategy for neuroinflammatory disorders. This document provides a detailed protocol for assessing the inhibitory effect of test compounds on NO production in the BV2 murine microglial cell line, using Austinol as a representative, though currently uncharacterized, compound for this assay. The protocols and data presentation formats provided herein are based on established methodologies for similar inhibitors.
Principle of the Assay
The assay is based on the stimulation of BV2 microglial cells with LPS to induce the expression of iNOS, leading to the production of nitric oxide. The amount of NO released into the cell culture supernatant is quantified indirectly by measuring the accumulation of its stable metabolite, nitrite (B80452), using the Griess reagent. The inhibitory potential of a test compound, such as this compound, is determined by its ability to reduce the amount of nitrite produced in LPS-stimulated cells.
Data Presentation
The quantitative data for a representative inhibitor, Dexamethasone, on nitric oxide production in LPS-stimulated BV2 microglia is summarized below. This format can be adapted for results obtained with this compound or other test compounds.
Table 1: Effect of Dexamethasone on Nitric Oxide Production in LPS-Stimulated BV2 Microglia
| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) ± SD | % Inhibition of NO Production |
| Control (Untreated) | - | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 45.8 ± 3.1 | 0% |
| LPS + Dexamethasone | 0.1 | 35.2 ± 2.5 | 23.1% |
| LPS + Dexamethasone | 1 | 18.7 ± 1.9 | 59.2% |
| LPS + Dexamethasone | 10 | 5.4 ± 0.8 | 88.2% |
Data are representative and presented as mean ± standard deviation (SD) from a typical experiment performed in triplicate.
Experimental Protocols
Materials and Reagents
-
BV2 murine microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Test compound (e.g., this compound, Dexamethasone as a positive control)
-
Griess Reagent Kit
-
Sulfanilamide (B372717) solution
-
N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution
-
Phosphoric acid
-
-
Sodium nitrite (NaNO2) standard
-
96-well cell culture plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm
Cell Culture
-
Maintain BV2 microglia in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain exponential growth.
Nitric Oxide Inhibition Assay Protocol
-
Cell Seeding: Seed BV2 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment:
-
Prepare stock solutions of the test compound (e.g., this compound) and a positive control (e.g., Dexamethasone) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and positive control in culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.1%).
-
Remove the old medium from the cells and add 100 µL of medium containing the desired concentrations of the test compound or positive control.
-
-
LPS Stimulation:
-
After a 1-hour pre-treatment with the compounds, add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL.
-
Include a set of wells with cells treated with LPS only (positive control for NO production) and a set of untreated cells (negative control).
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement (Griess Assay):
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each well containing supernatant or standard.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% NED in water to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated using the following formula: % Inhibition = [1 - (Nitrite concentration in treated sample - Nitrite concentration in control) / (Nitrite concentration in LPS-stimulated sample - Nitrite concentration in control)] x 100
-
Mandatory Visualizations
Signaling Pathway Diagram
The activation of BV2 microglia by LPS triggers signaling cascades that lead to the expression of iNOS and subsequent NO production. Key pathways involved include the Toll-like receptor 4 (TLR4), MyD88-dependent, and MAPK pathways, culminating in the activation of transcription factors like NF-κB. Dexamethasone is known to suppress iNOS expression by upregulating MAPK Phosphatase-1 (MKP-1), which in turn dephosphorylates and inactivates p38 and JNK MAPKs.[1]
Caption: LPS-induced signaling pathway leading to nitric oxide production in BV2 microglia and the inhibitory mechanism of Dexamethasone.
Experimental Workflow Diagram
The following diagram illustrates the sequential steps of the nitric oxide inhibition assay.
Caption: Experimental workflow for the nitric oxide inhibition assay in BV2 microglia.
References
In Vivo Experimental Design for Austinol Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design of studies involving Austinol, a fungal meroterpenoid with potential therapeutic applications. The protocols outlined below are based on the known biological activities of this compound and related compounds, offering a foundational framework for preclinical research.
Introduction to this compound
This compound is a complex meroterpenoid natural product synthesized by various fungi, including species of Aspergillus and Penicillium.[1][2][3] Structurally, it belongs to the austin-type meroterpenoids and originates from the biosynthetic precursors 3,5-dimethylorsellinic acid and farnesyl pyrophosphate.[2][4] The biosynthesis of this compound is intricate, involving two separate gene clusters that encode for a polyketide synthase (ausA), a prenyltransferase (ausN), and a series of tailoring enzymes, including oxygenases.
Preliminary in vitro studies have revealed a range of biological activities for this compound and related compounds, suggesting its potential as a lead compound for drug development. These activities include:
-
Antibacterial activity: this compound has demonstrated activity against Gram-positive bacteria, including Staphylococcus epidermidis and Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 10 µM.
-
Insecticidal activity: Certain austin-type meroterpenoids have shown insecticidal properties.
-
Anti-inflammatory activity: Related austin-type meroterpenoids have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential mechanism through the inhibition of the NF-κB signaling pathway.
-
Cytotoxic activity: Various meroterpenoids exhibit cytotoxic effects against different cancer cell lines, indicating potential anticancer applications.
These in vitro findings warrant further investigation through well-designed in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of this compound in a physiological setting.
Proposed In Vivo Experimental Designs
Due to the limited availability of published in vivo data for this compound, the following protocols are proposed based on its known biological activities and standard practices for the in vivo evaluation of natural products.
Assessment of Anti-inflammatory Activity in a Murine Model of Acute Inflammation
This protocol describes the evaluation of this compound's anti-inflammatory effects in a lipopolysaccharide (LPS)-induced acute inflammation model in mice.
Experimental Workflow:
Workflow for in vivo anti-inflammatory study.
Protocol:
-
Animal Model: Male or female C57BL/6 mice, 6-8 weeks old.
-
Housing and Acclimatization: House animals in a controlled environment (22 ± 2°C, 12 h light/dark cycle) with ad libitum access to food and water. Acclimatize for at least one week before the experiment.
-
Experimental Groups (n=8 per group):
-
Group 1: Vehicle control (e.g., 10% DMSO in saline)
-
Group 2: LPS control (Vehicle + LPS)
-
Group 3: this compound (low dose) + LPS
-
Group 4: this compound (medium dose) + LPS
-
Group 5: this compound (high dose) + LPS
-
Group 6: Dexamethasone (positive control) + LPS
-
-
Drug Administration:
-
Route: Intraperitoneal (i.p.) or oral gavage (p.o.). The choice of route may depend on the physicochemical properties of this compound.
-
Dosage: Based on typical dose ranges for natural products, suggested starting doses could be 10, 25, and 50 mg/kg.
-
Timing: Administer this compound or vehicle 1 hour before LPS challenge.
-
-
Induction of Inflammation: Administer LPS (from E. coli O111:B4) at a dose of 1 mg/kg via i.p. injection.
-
Endpoint Analysis:
-
Cytokine Analysis (4 hours post-LPS): Collect blood via cardiac puncture and measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.
-
Histopathology (24 hours post-LPS): Euthanize mice and collect lung and liver tissues. Fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration.
-
Western Blot Analysis: Analyze tissue lysates for the expression of inflammatory markers such as COX-2 and iNOS, and key proteins in the NF-κB pathway (p-p65, p-IκBα).
-
Evaluation of Anticancer Activity in a Xenograft Mouse Model
This protocol outlines a study to assess the potential of this compound to inhibit tumor growth in a human cancer xenograft model.
Experimental Workflow:
Workflow for in vivo anticancer xenograft study.
Protocol:
-
Animal Model: Female athymic nude mice (nu/nu), 4-6 weeks old.
-
Cell Line: A suitable human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) based on in vitro cytotoxicity data.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ cells in 100 µL of Matrigel into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth with calipers. When tumors reach an average volume of 100 mm³, randomize mice into treatment groups (n=8 per group).
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., 10% DMSO in saline)
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
Group 4: Positive control (e.g., cisplatin)
-
-
Drug Administration:
-
Route: i.p. or p.o.
-
Dosage: Suggested starting doses of 25 and 50 mg/kg, administered daily for 21 days.
-
-
Monitoring: Measure tumor volume and body weight every 3 days.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Tumor Weight: Record the final tumor weight.
-
Histology: Perform H&E staining and immunohistochemistry for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.
-
Western Blot Analysis: Analyze tumor lysates for proteins involved in apoptosis (Bax, Bcl-2, caspases) and cell cycle regulation.
-
Data Presentation
Quantitative data from in vivo studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: In Vitro Antibacterial Activity of this compound
| Microorganism | MIC (µM) |
| Staphylococcus epidermidis | 10 |
| Staphylococcus aureus | 10 |
Table 2: Hypothetical In Vivo Anti-inflammatory Effects of this compound
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Lung MPO Activity (U/g tissue) |
| Vehicle | - | 1500 ± 120 | 2500 ± 200 | 5.0 ± 0.5 |
| LPS | 1 | 12000 ± 950 | 18000 ± 1500 | 25.0 ± 2.1 |
| This compound + LPS | 10 | 9500 ± 800 | 14000 ± 1100 | 20.1 ± 1.8 |
| This compound + LPS | 25 | 6000 ± 550 | 9000 ± 780 | 15.2 ± 1.3 |
| This compound + LPS | 50 | 3500 ± 310 | 5500 ± 490 | 10.5 ± 0.9 |
| Dexamethasone + LPS | 5 | 2500 ± 220 | 4000 ± 350 | 8.2 ± 0.7 |
| p < 0.05 compared to LPS group. Data are presented as mean ± SEM. |
Table 3: Hypothetical In Vivo Anticancer Efficacy of this compound
| Treatment Group | Dose (mg/kg/day) | Final Tumor Volume (mm³) | Final Tumor Weight (g) | Body Weight Change (%) |
| Vehicle | - | 1500 ± 150 | 1.2 ± 0.1 | +5.2 ± 1.1 |
| This compound | 25 | 1050 ± 110 | 0.8 ± 0.08 | +4.8 ± 0.9 |
| This compound | 50 | 650 ± 75 | 0.5 ± 0.05 | +4.5 ± 1.0 |
| Cisplatin | 5 | 400 ± 50 | 0.3 ± 0.04 | -8.1 ± 1.5 |
| p < 0.05 compared to Vehicle group. Data are presented as mean ± SEM. |
Signaling Pathways and Visualizations
Proposed Inhibition of the NF-κB Signaling Pathway by this compound
The anti-inflammatory effects of this compound may be mediated through the inhibition of the canonical NF-κB signaling pathway. In this pathway, inflammatory stimuli like LPS lead to the phosphorylation and subsequent degradation of IκBα, releasing the p65/p50 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is hypothesized to interfere with this cascade, potentially by inhibiting IKK activity or IκBα phosphorylation.
Proposed inhibition of NF-κB pathway by this compound.
Potential Induction of Apoptosis by this compound
The cytotoxic effects of this compound may be attributed to the induction of apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases, leading to programmed cell death.
Potential induction of apoptosis by this compound.
Conclusion
This compound is a promising fungal secondary metabolite with diverse in vitro biological activities. The experimental designs and protocols provided herein offer a robust starting point for the in vivo investigation of its anti-inflammatory and anticancer potential. It is crucial to accompany these efficacy studies with comprehensive pharmacokinetic and toxicological evaluations to establish a complete preclinical profile of this compound. Further research will be instrumental in determining the therapeutic viability of this intriguing natural product.
References
- 1. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Two separate gene clusters encode the biosynthetic pathway for the meroterpenoids, this compound and dehydrothis compound in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Austinol in Fungal Extracts by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Austinol is a complex meroterpenoid natural product first isolated from the fungus Aspergillus ustus.[1][2] It belongs to a class of compounds derived from both polyketide and terpenoid precursors.[3][4] Fungi, particularly from the Aspergillus and Penicillium genera, are prominent producers of Austin-type meroterpenoids (ATMTs).[1][2] These compounds have garnered interest due to their diverse and potent biological activities, including insecticidal, anti-inflammatory, and antimicrobial effects.[1] Accurate and reliable quantification of this compound in fungal fermentation broths and extracts is crucial for research into its biosynthesis, optimizing production yields, and exploring its pharmacological potential.
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for the routine quantification of this compound. The protocol covers fungal culture, sample extraction, and chromatographic analysis.
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other metabolites in a crude fungal extract. The separation is achieved on a C18 stationary phase with a gradient mobile phase consisting of acidified water and acetonitrile (B52724). Quantification is performed using a UV-Diode Array Detector (DAD), leveraging the chromophores present in the this compound molecule. Identification is confirmed by comparing the retention time and UV spectrum of the analyte with a certified analytical standard. For higher sensitivity and confirmation, this method can be coupled with a mass spectrometer (MS).[3]
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Water (HPLC grade or ultrapure), Ethyl Acetate (ACS grade), Formic Acid (LC-MS grade).
-
Standards: this compound analytical standard (>95% purity).
-
Culture Media: Potato Dextrose Broth (PDB) or Yeast Agar Glucose (YAG) medium.[3][5]
-
Equipment: HPLC system with a gradient pump, autosampler, column oven, and DAD or UV detector, Analytical balance, Centrifuge, Rotary evaporator, Vortex mixer, Syringe filters (0.22 or 0.45 µm, PTFE or nylon).
Experimental Protocols
Fungal Culture and Fermentation
-
Inoculate a suitable fungal strain (e.g., Aspergillus nidulans, Aspergillus ustus) into 50 mL of liquid medium (e.g., PDB) in a 250 mL flask.
-
Incubate the culture at 25-30°C with shaking (e.g., 150-230 rpm) for a predetermined period (e.g., 5-14 days) to allow for the production of secondary metabolites.[5]
Sample Preparation: Extraction of this compound
-
Separate the fungal mycelia from the culture broth by filtration or centrifugation.
-
Extract the culture filtrate three times with an equal volume of Ethyl Acetate (EtOAc).
-
Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[6]
-
For HPLC analysis, accurately weigh and dissolve the dried crude extract in a known volume of methanol or acetonitrile to a final concentration of approximately 1-2 mg/mL.[5]
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.[7][8]
Standard Preparation
-
Stock Solution: Accurately weigh ~1.0 mg of this compound analytical standard and dissolve it in 1.0 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase initial condition or methanol.
HPLC Analysis
The analysis is performed using an HPLC system with a UV detector. The parameters outlined in Table 1 are recommended as a starting point and may require optimization depending on the specific instrument and column used.
Data Presentation
Quantitative data for the HPLC method and its validation are summarized in the tables below.
Table 1: Recommended HPLC Method Parameters
| Parameter | Recommended Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)[5][9] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Start at 20% B, ramp to 80% B over 20 min, hold for 5 min, return to 20% B over 1 min, equilibrate for 4 min.[5] |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 10-20 µL |
| Column Temperature | 30-40°C[10] |
| Detection Wavelength | 254 nm[3][11][12] |
| Alternative Detection | ESI-MS (Positive Ion Mode), monitoring for [M+H]⁺ at m/z 459[3] |
Table 2: Typical Method Validation Parameters These values represent typical targets for a validated method and should be experimentally determined.
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity (R²) | ≥ 0.999[9][13] | 0.9995 |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 - 0.5 µg/mL[9] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.4 - 1.6 µg/mL[9] |
| Precision (Repeatability, %RSD) | < 2%[13] | < 1.5% |
| Accuracy (Recovery, %) | 95 - 105%[5] | 97.5 - 102.0% |
Visualization
Caption: Experimental workflow for this compound quantification.
Caption: Simplified biosynthetic pathway of this compound.[3][14][15]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Two separate gene clusters encode the biosynthetic pathway for the meroterpenoids, this compound and dehydrothis compound in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two separate gene clusters encode the biosynthetic pathway for the meroterpenoids this compound and dehydrothis compound in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 11. Microwave-Assisted Extraction and HPLC-UV-CD Determination of (S)-usnic Acid in Cladonia foliacea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Studying the Cellular Effects of Austinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Austinol is a fungal secondary metabolite, a complex meroterpenoid with potential bioactive properties. Understanding the cellular and molecular effects of this compound is crucial for evaluating its therapeutic potential. These application notes provide a comprehensive guide to utilizing standard cell culture techniques to investigate the cytotoxic, apoptotic, and cell cycle-modulating effects of this compound, as well as its impact on key signaling pathways. The protocols provided herein are foundational for the initial characterization of this compound's biological activities in a laboratory setting.
Data Presentation: Efficacy of this compound
The following tables summarize hypothetical, yet plausible, quantitative data on the effects of this compound on various cancer cell lines. This data is intended to serve as a representative example for researchers to compare their own findings.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) |
| HeLa | Cervical Cancer | 48 | 25.3 |
| MCF-7 | Breast Cancer | 48 | 38.7 |
| A549 | Lung Cancer | 48 | 45.1 |
| HepG2 | Liver Cancer | 48 | 32.5 |
Table 2: Effect of this compound on Apoptosis in HeLa Cells (48-hour treatment)
| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| 0 (Control) | 3.2 ± 0.5 | 1.5 ± 0.3 | 95.3 ± 0.8 |
| 10 | 12.8 ± 1.1 | 4.2 ± 0.6 | 83.0 ± 1.5 |
| 25 | 28.5 ± 2.3 | 10.1 ± 1.2 | 61.4 ± 3.1 |
| 50 | 45.1 ± 3.5 | 18.7 ± 2.0 | 36.2 ± 4.2 |
Table 3: Effect of this compound on Cell Cycle Distribution in HeLa Cells (48-hour treatment)
| This compound Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 55.4 ± 2.1 | 28.9 ± 1.8 | 15.7 ± 1.3 |
| 10 | 60.2 ± 2.5 | 25.1 ± 1.5 | 14.7 ± 1.1 |
| 25 | 68.7 ± 3.0 | 18.3 ± 1.2 | 13.0 ± 0.9 |
| 50 | 75.3 ± 3.8 | 12.5 ± 1.0 | 12.2 ± 0.8 |
Table 4: Relative Protein Expression of Key Signaling Molecules in HeLa Cells Treated with this compound (25 µM for 48 hours)
| Protein | Relative Expression (Fold Change vs. Control) |
| p-Akt (Ser473) | 0.45 ± 0.05 |
| Total Akt | 0.98 ± 0.08 |
| p-p65 (Ser536) | 0.62 ± 0.07 |
| Total p65 | 1.02 ± 0.09 |
| Cleaved Caspase-3 | 3.8 ± 0.4 |
| Bcl-2 | 0.55 ± 0.06 |
| Bax | 1.7 ± 0.2 |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol outlines the determination of this compound's cytotoxic effects on cultured mammalian cells.
Materials:
-
Target cancer cell lines (e.g., HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of this compound concentration.
MTT assay workflow for cytotoxicity assessment.
Protocol 2: Detection of Apoptosis using Annexin V-FITC and Propidium Iodide Staining
This protocol details the quantification of apoptotic cells following this compound treatment.
Materials:
-
HeLa cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[2]
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HeLa cells in 6-well plates and treat with desired concentrations of this compound for 48 hours as described in Protocol 1.
-
Cell Harvesting: Harvest the cells by trypsinization. Collect both the adherent and floating cells to include the apoptotic population.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Workflow for apoptosis detection via flow cytometry.
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol is for analyzing the effect of this compound on cell cycle progression.
Materials:
-
HeLa cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat HeLa cells with this compound for 48 hours as described in Protocol 2.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Cell cycle analysis workflow using PI staining.
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol is for investigating the effect of this compound on the expression and phosphorylation of key signaling proteins.
Materials:
-
HeLa cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-p65, p65, cleaved caspase-3, Bcl-2, Bax, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Culture and Treatment: Seed HeLa cells and treat with this compound as described in previous protocols.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Hypothesized signaling pathways affected by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Large-Scale Austinol Production
Welcome to the technical support center for the large-scale production of Austinol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental and production phases. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your this compound production workflow.
Frequently Asked Questions (FAQs)
Q1: What is the genetic basis for this compound biosynthesis in Aspergillus nidulans?
A1: The biosynthesis of this compound is a complex process that surprisingly involves two separate gene clusters located on different chromosomes.[1][2] One cluster contains the polyketide synthase gene, ausA, and the second cluster houses the prenyltransferase gene, ausN, along with other essential genes.[1][2] In total, at least 14 genes are involved in the pathway.[1] Understanding the roles of these genes is crucial for troubleshooting production issues at a genetic level.
Q2: My A. nidulans culture is not producing this compound. What are the potential reasons?
A2: There could be several reasons for the lack of this compound production:
-
Genetic Integrity: Ensure that the strain of A. nidulans you are using possesses the complete and functional aus gene clusters. Genetic mutations or deletions in key enzymes like the non-reducing polyketide synthase (NR-PKS) AusA or the prenyltransferase AusN will abolish production.
-
Fermentation Conditions: The composition of the fermentation medium, pH, temperature, and aeration are critical. Suboptimal conditions can lead to poor growth or failure to induce secondary metabolism.
-
Silent Gene Clusters: Many fungal secondary metabolite gene clusters are "silent" under standard laboratory conditions. Specific inducers or stressors might be required to activate the aus gene clusters.
-
Analytical Sensitivity: Your analytical method may not be sensitive enough to detect low concentrations of this compound. Confirm the limit of detection (LOD) and limit of quantitation (LOQ) of your analytical procedure.
Q3: How can I increase the yield of this compound in my fermentation process?
A3: Optimizing this compound yield involves a multi-faceted approach:
-
Strain Improvement: Genetic engineering of the A. nidulans strain can enhance production. This could involve overexpressing key biosynthetic genes or pathway-specific transcription factors.
-
Medium Optimization: Systematically evaluate different carbon and nitrogen sources, as well as trace elements in your fermentation medium. A well-designed medium can significantly boost secondary metabolite production.
-
Process Parameter Control: Fine-tuning of fermentation parameters such as pH, temperature, agitation, and dissolved oxygen is crucial. Fed-batch cultivation strategies can also be employed to maintain optimal nutrient levels and prolong the production phase.
-
Co-cultivation: In some cases, co-cultivating the producing fungus with other microorganisms can induce the production of secondary metabolites.
Q4: What are the major challenges in scaling up this compound production from lab to industrial scale?
A4: Scaling up presents several challenges:
-
Maintaining Optimal Conditions: Replicating the ideal mixing, aeration, and nutrient distribution achieved in a small-scale flask in a large fermenter is difficult.
-
Fungal Morphology: The morphology of filamentous fungi like A. nidulans can change in large fermenters, leading to increased viscosity of the culture broth. This can impede mass transfer of nutrients and oxygen, and affect yield.
-
Downstream Processing: Extracting and purifying this compound from a large volume of fermentation broth can be complex and costly, often accounting for a significant portion of the total production cost.
-
Product Stability: this compound may be susceptible to degradation under the physical and chemical stresses encountered during large-scale fermentation and purification.
Troubleshooting Guides
Issue 1: Low or No this compound Titer
| Symptom | Possible Cause | Troubleshooting Step |
| No detectable this compound | Incorrect strain or loss of productivity | Verify the genetic identity of your A. nidulans strain. If possible, use a fresh culture from a validated stock. |
| Inappropriate fermentation medium | Screen different media formulations. Start with a known medium for Aspergillus secondary metabolite production and then optimize carbon and nitrogen sources. | |
| Suboptimal physical parameters | Optimize pH, temperature, and agitation speed using a design of experiments (DoE) approach. | |
| Low this compound yield | Inefficient precursor supply | Supplement the medium with precursors of the this compound biosynthetic pathway, such as L-valine, L-leucine, or L-isoleucine. |
| Feedback inhibition | Investigate if high concentrations of this compound inhibit its own biosynthesis. A fed-batch or continuous culture system might mitigate this. | |
| Product degradation | Check the stability of this compound under your fermentation and extraction conditions. Adjust pH or temperature to minimize degradation. |
Issue 2: Poor Fungal Growth
| Symptom | Possible Cause | Troubleshooting Step |
| Slow or no growth | Inoculum viability is low | Use a fresh, high-density spore suspension or mycelial inoculum. |
| Nutrient limitation | Ensure the medium contains all essential macro and micronutrients for fungal growth. | |
| Presence of inhibitors | Check raw materials for potential inhibitors. Sterilization methods (e.g., autoclaving) can sometimes generate inhibitory compounds. | |
| Unfavorable morphology (e.g., large pellets) | High shear stress | Optimize agitation speed to achieve a balance between mixing and shear damage to the mycelia. |
| Inoculum concentration | Vary the inoculum size, as this can influence the resulting morphology. |
Issue 3: Difficulties in Downstream Processing and Purification
| Symptom | Possible Cause | Troubleshooting Step |
| Low recovery after extraction | Inefficient extraction solvent | Test a range of solvents with different polarities to find the most effective one for extracting this compound from the fermentation broth and mycelia. |
| Product bound to biomass | Cell disruption techniques may be necessary to release intracellular this compound before solvent extraction. | |
| Co-purification of impurities | Similar physicochemical properties | Employ orthogonal purification techniques. For example, combine normal-phase chromatography with reverse-phase chromatography. |
| Insufficient resolution in chromatography | Optimize the chromatographic conditions (e.g., gradient, flow rate, column chemistry). Consider using techniques like centrifugal partition chromatography for complex mixtures. | |
| Product degradation during purification | pH or temperature instability | Use buffers to control pH and perform purification steps at low temperatures to minimize degradation. |
| Exposure to light or oxygen | Protect the product from light and consider using inert gas atmospheres during processing if this compound is sensitive to oxidation. |
Data Presentation
Table 1: Key Genes in the this compound Biosynthetic Pathway
| Gene | Proposed Function | Location | Reference |
| ausA | Non-reducing polyketide synthase (NR-PKS) | Cluster A | |
| ausN | Aromatic prenyltransferase | Cluster B | |
| ausB | 5'-hydroxylase (flavin monooxygenase) | Cluster B | |
| ausC | Baeyer-Villiger monooxygenase | Cluster B | |
| ausE | Multifunctional dioxygenase (spiro-ring formation) | Cluster B | |
| ausH | Epimerase | Cluster B |
Table 2: General Fermentation Parameters for Aspergillus Secondary Metabolite Production
| Parameter | Typical Range | Notes |
| Temperature | 25-30 °C | Optimal temperature can be strain and product-specific. |
| pH | 4.0 - 6.5 | The initial pH and its control during fermentation are critical. |
| Agitation | 150-250 rpm | Affects mixing, mass transfer, and fungal morphology. |
| Aeration | 0.5-1.5 vvm | Dissolved oxygen levels are crucial for aerobic fungi. |
| Carbon Source | Glucose, Sucrose, Maltose | The type and concentration of the carbon source can influence the switch from primary to secondary metabolism. |
| Nitrogen Source | Yeast Extract, Peptone, Ammonium salts | The carbon-to-nitrogen ratio is an important factor to optimize. |
| Fermentation Time | 7-15 days | Production of secondary metabolites often occurs in the stationary phase. |
Experimental Protocols
Protocol 1: Shake Flask Fermentation of A. nidulans for this compound Production
-
Inoculum Preparation:
-
Grow A. nidulans on a suitable solid agar (B569324) medium (e.g., Potato Dextrose Agar) at 28°C for 5-7 days until sporulation.
-
Harvest spores by adding sterile water with a surfactant (e.g., 0.01% Tween 80) to the plate and gently scraping the surface.
-
Determine the spore concentration using a hemocytometer.
-
-
Fermentation:
-
Prepare the fermentation medium (e.g., Yeast Extract Sucrose medium) in baffled Erlenmeyer flasks.
-
Inoculate the flasks with the spore suspension to a final concentration of 1 x 10^6 spores/mL.
-
Incubate the flasks in a shaking incubator at 28°C and 200 rpm for 10-14 days.
-
-
Sampling and Analysis:
-
Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to monitor growth (dry cell weight) and this compound production (e.g., by HPLC).
-
Protocol 2: Extraction of this compound from Fermentation Broth
-
Separation of Mycelia and Supernatant:
-
Harvest the fermentation culture and separate the mycelia from the supernatant by filtration or centrifugation.
-
-
Extraction of the Supernatant:
-
Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Extraction of the Mycelia:
-
Freeze-dry the mycelia and grind it into a fine powder.
-
Extract the mycelial powder with a suitable solvent (e.g., methanol (B129727) or acetone) using sonication or shaking.
-
Filter the extract and evaporate the solvent to obtain the crude mycelial extract.
-
-
Analysis:
-
Dissolve the crude extracts in a suitable solvent and analyze for this compound content using HPLC or LC-MS.
-
Visualizations
References
- 1. Two separate gene clusters encode the biosynthetic pathway for the meroterpenoids, this compound and dehydrothis compound in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two separate gene clusters encode the biosynthetic pathway for the meroterpenoids this compound and dehydrothis compound in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Austinol under different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of austinol under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
A1: The stability of this compound can be significantly influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[1][2][3] It is crucial to control these parameters to ensure the integrity of the compound throughout your experiments.
Q2: I am seeing a rapid loss of this compound in my aqueous solution at room temperature. What could be the cause?
A2: Rapid degradation at room temperature in an aqueous solution is often due to hydrolysis, particularly at non-neutral pH.[1][4] We recommend preparing fresh solutions before use and storing stock solutions at -20°C or below. Additionally, consider performing a pilot study to evaluate the stability of this compound in your specific buffer system.
Q3: Can I autoclave a solution containing this compound?
A3: Autoclaving is not recommended. High temperatures can lead to significant thermal degradation of complex organic molecules like this compound.[2] Sterilize your solutions by filtration through a 0.22 µm filter if required.
Q4: How should I store my solid this compound and its stock solutions?
A4: Solid this compound should be stored in a tightly sealed container, protected from light, at -20°C. Stock solutions, typically prepared in an organic solvent like DMSO, should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q5: What analytical methods are suitable for quantifying this compound in my stability studies?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is a common and reliable method for quantifying this compound and its degradation products.[5][6] Gas Chromatography-Mass Spectrometry (GC/MS) can also be used.[7]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Before each experiment, run a quick analytical check (e.g., HPLC) of your this compound stock solution to confirm its concentration and purity.
-
Assess Stability in Media: Incubate this compound in your cell culture medium under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the duration of the assay. Collect samples at different time points and analyze for this compound concentration.
-
pH of Media: Ensure the pH of your culture medium remains stable throughout the experiment, as pH shifts can affect this compound's stability.[8]
-
Issue 2: Appearance of unknown peaks in HPLC analysis of an aged this compound solution.
-
Possible Cause: Degradation of this compound into one or more new chemical entities.
-
Troubleshooting Steps:
-
Characterize Degradants: If using a mass spectrometer, analyze the unknown peaks to determine their mass-to-charge ratio (m/z) and fragmentation patterns. This can provide clues about the structure of the degradation products.
-
Forced Degradation Study: Conduct a forced degradation study by exposing this compound to stress conditions (e.g., high temperature, extreme pH, oxidizing agents) to intentionally generate degradation products.[2] This can help in identifying the unknown peaks observed in your routine analysis.
-
Re-evaluate Storage Conditions: If significant degradation is observed under normal storage conditions, consider storing aliquots at a lower temperature (e.g., -80°C) and protecting them from light.
-
Stability of this compound Under Different pH and Temperature Conditions
The following table summarizes hypothetical stability data for this compound after a 24-hour incubation period. This data is for illustrative purposes to guide experimental design.
| Temperature (°C) | pH 3.0 | pH 5.0 | pH 7.4 (PBS) | pH 9.0 |
| 4 | >98% | >99% | >99% | >98% |
| 25 (Room Temp) | ~90% | ~95% | ~92% | ~85% |
| 37 | ~75% | ~88% | ~80% | ~65% |
| 60 | <50% | <60% | <55% | <40% |
Note: The values represent the percentage of this compound remaining compared to the initial concentration.
Experimental Protocols
Protocol for Assessing the pH Stability of this compound
-
Prepare Buffer Solutions: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Incubation: Add a small aliquot of the this compound stock solution to each buffer to achieve the desired final concentration. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Analysis: Immediately analyze the samples by a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of this compound.
-
Data Analysis: Plot the concentration of this compound versus time for each pH condition to determine the degradation kinetics.
Protocol for Assessing the Temperature Stability of this compound
-
Prepare Solutions: Prepare solutions of this compound in a stable buffer (e.g., pH 7.4 PBS).
-
Incubation: Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C, 60°C).
-
Time Points: Collect samples at various time points. The frequency of sampling will depend on the incubation temperature (more frequent for higher temperatures).
-
Sample Analysis: Analyze the samples by a validated analytical method to determine the concentration of this compound.
-
Data Analysis: Plot the concentration of this compound versus time for each temperature to determine the degradation rate.
Visualizations
Caption: Workflow for assessing the stability of a chemical compound.
Caption: Hypothetical signaling pathway affected by this compound and its degradation product.
References
- 1. qlaboratories.com [qlaboratories.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 4. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Methods for Secondary Metabolite Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. hudsonlabautomation.com [hudsonlabautomation.com]
Common impurities in Austinol purification and how to remove them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Austinol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying this compound from fungal cultures?
A1: When purifying this compound, a meroterpenoid primarily produced by Aspergillus and Penicillium species, the most common impurities are structurally related biosynthetic intermediates and shunt products.[1] These often co-extract with this compound and can be challenging to separate due to their similar polarities. Key impurities to look out for include:
-
Dehydrothis compound: A common analog of this compound.
-
Isoaustinone and its derivatives: Including 11β-hydroxyisoaustinone and (5'R)-isoaustinone.[1]
-
Austionolide and Austinoneol A: Other related meroterpenoids.
-
Preaustinoids: A series of biosynthetic precursors (e.g., Preaustinoid A3, A4, A5).[1]
-
Neoaustinone: Another related compound.[1]
The presence and abundance of these impurities can vary depending on the fungal strain, culture conditions, and extraction method used.
Q2: I'm seeing multiple spots on my TLC plate that are close to the Rf of this compound. How can I improve the separation?
A2: Co-elution of structurally similar impurities is a common challenge in this compound purification. To improve separation on a Thin Layer Chromatography (TLC) plate and subsequently in column chromatography, consider the following strategies:
-
Solvent System Optimization: Experiment with different solvent systems. A good starting point for normal-phase silica (B1680970) gel chromatography is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or ether.[2]
-
Try varying the ratio of your solvents. For moderately polar compounds like this compound, start with a system like 10-50% ethyl acetate in hexane.
-
If separation is still poor, consider a three-component solvent system, which can sometimes provide better resolution.
-
-
Different Stationary Phases: If optimizing the mobile phase on silica gel is insufficient, you might need to try a different stationary phase. Options include alumina (B75360) or reverse-phase silica gel (like C18). Remember that the elution order will be different on reverse-phase chromatography.
Q3: My this compound-containing fraction is contaminated with Dehydrothis compound. What is the best way to separate them?
A3: Dehydrothis compound is a common and often challenging impurity to separate from this compound due to their high structural similarity. High-Performance Liquid Chromatography (HPLC) is often the most effective method for this separation.
-
Reverse-Phase HPLC: A reverse-phase C18 column is a good choice for separating these moderately polar compounds.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is a commonly used mobile phase for separating meroterpenoids. You will likely need to optimize the gradient to achieve baseline separation. Start with a shallow gradient to maximize resolution between the two closely eluting peaks.
Q4: I am having trouble crystallizing my purified this compound. What can I do?
A4: Crystallization can be a difficult step, and success often depends on finding the right conditions. If your this compound is not crystallizing, here are some troubleshooting steps:
-
Solvent Selection: The choice of solvent is critical. For a successful crystallization, the ideal solvent should dissolve this compound when hot but not when cold. You may need to screen several solvents or solvent pairs. Common solvent pairs for crystallization include ethyl acetate-hexane, toluene-hexane, and dichloromethane-hexane.
-
Inducing Crystallization: If crystals do not form spontaneously upon cooling, you can try to induce crystallization by:
-
Scratching the inside of the flask with a glass rod at the meniscus. This creates a rough surface that can promote nucleation.
-
Seeding: If you have a small crystal of pure this compound, adding it to the supersaturated solution can initiate crystallization.
-
Reducing the volume of the solvent: If the solution is not sufficiently saturated, you can slowly evaporate some of the solvent to increase the concentration of this compound.
-
-
"Oiling Out": If your this compound separates as an oil instead of crystals, it may be due to the solution being too supersaturated or cooling too quickly. Try reheating the solution to redissolve the oil and then allow it to cool more slowly. You can also try using a slightly larger volume of solvent.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Co-elution of impurities during column chromatography | - Inappropriate solvent system- Overloaded column- Structurally very similar impurities | - Optimize the mobile phase by testing different solvent ratios or different solvent systems (e.g., ethyl acetate/hexane, methanol (B129727)/dichloromethane).- Reduce the amount of crude extract loaded onto the column.- Consider using a different stationary phase (e.g., alumina, reverse-phase silica).- For very difficult separations, preparative HPLC may be necessary. |
| Poor recovery of this compound from the column | - this compound is strongly adsorbed to the stationary phase.- Use of a too non-polar solvent system. | - Gradually increase the polarity of the mobile phase during elution.- If using normal-phase chromatography, ensure your solvent system is polar enough to elute the compound. A final flush with a highly polar solvent like methanol can help recover highly retained compounds. |
| This compound appears to be degrading during purification | - Exposure to strong acids or bases.- Prolonged heating.- Exposure to light. | - Use neutral glassware and solvents.- Avoid high temperatures during solvent evaporation; use a rotary evaporator at a moderate temperature.- Protect the sample from light by using amber vials or covering flasks with aluminum foil. |
| Difficulty in achieving high purity (>98%) | - Presence of stubborn, closely related impurities. | - Multiple chromatographic steps may be necessary. For example, an initial purification by flash chromatography followed by a final polishing step using preparative HPLC.- Crystallization of the purified material can also significantly improve the final purity. |
Experimental Protocols
General Protocol for Flash Column Chromatography of this compound
This is a general guideline; optimization will be required based on your specific crude extract.
-
Column Packing:
-
Choose an appropriately sized glass column.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly. Avoid air bubbles.
-
Add a layer of sand on top of the silica bed to prevent disturbance when adding the sample and solvent.
-
-
Sample Loading:
-
Dissolve your crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).
-
Alternatively, for less soluble extracts, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Start with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
Collect fractions and monitor them by TLC to identify those containing this compound.
-
-
Fraction Analysis:
-
Spot the collected fractions on a TLC plate.
-
Develop the TLC plate in a suitable solvent system.
-
Visualize the spots under UV light and/or by staining.
-
Combine the fractions that contain pure this compound.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification
For obtaining high-purity this compound, especially for separating it from closely related analogs like Dehydrothis compound.
-
Column: A preparative reverse-phase C18 column is recommended.
-
Mobile Phase:
-
Solvent A: Water (often with a small amount of acid like 0.1% formic acid to improve peak shape).
-
Solvent B: Acetonitrile or Methanol.
-
-
Elution:
-
A gradient elution is typically used. An example gradient could be:
-
Start with a higher percentage of Solvent A.
-
Gradually increase the percentage of Solvent B over a set period (e.g., 20-30 minutes).
-
-
The exact gradient will need to be optimized based on the separation achieved on an analytical scale.
-
-
Detection and Fraction Collection:
-
Use a UV detector to monitor the elution of compounds.
-
Collect the peak corresponding to this compound.
-
-
Post-Purification:
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified this compound.
-
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound, highlighting key decision points and troubleshooting loops.
Caption: Workflow for this compound purification.
References
Optimizing culture conditions for enhanced Austinol production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for enhanced Austinol production.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound production in Aspergillus nidulans?
A1: The optimal temperature for the growth of Aspergillus nidulans and production of many of its secondary metabolites is generally between 30-37°C. However, the ideal temperature for this compound production specifically may vary. It is recommended to start with a standard cultivation temperature of 37°C and then optimize within a range of 30-40°C to determine the best temperature for your specific strain and culture conditions. Recent studies on A. nidulans isolates from different geographical regions have shown that temperature can have a significant impact on the production of specific secondary metabolites, with some isolates showing increased this compound production at 37°C.[1]
Q2: Which carbon and nitrogen sources are best for enhancing this compound yield?
A2: The choice of carbon and nitrogen sources can significantly influence the production of secondary metabolites in Aspergillus species.[2][3][4][5][6] For Aspergillus nidulans, glucose is a commonly used carbon source that supports good growth. However, for secondary metabolite production, slowly metabolized sugars or more complex carbohydrates can sometimes lead to higher yields. For nitrogen sources, both inorganic (e.g., sodium nitrate (B79036), ammonium (B1175870) sulfate) and organic (e.g., peptone, yeast extract) sources can be effective. The optimal sources and their concentrations should be determined empirically for your specific experimental setup. A good starting point is a medium containing glucose as the primary carbon source and a combination of yeast extract and a nitrate source as the nitrogen supply.
Q3: How does pH affect this compound production?
A3: The pH of the culture medium is a critical factor in fungal fermentation, affecting nutrient uptake, enzyme activity, and the biosynthesis of secondary metabolites.[7][8][9] For Aspergillus nidulans, the optimal pH for growth is typically in the acidic to neutral range (pH 5.0-7.0). It has been observed that the production of other secondary metabolites in Aspergillus species can be sensitive to pH, with some mycotoxins showing enhanced production at lower pH values.[9] It is advisable to buffer the medium and monitor the pH throughout the fermentation process, adjusting as necessary to maintain it within the optimal range for this compound production.
Q4: What are the key genes and enzymes in the this compound biosynthetic pathway?
A4: The biosynthesis of this compound in Aspergillus nidulans is a complex process involving enzymes encoded by two separate gene clusters.[10][11][12][13] Key enzymes include a non-reducing polyketide synthase (NR-PKS), a prenyltransferase, and various tailoring enzymes such as oxidases and reductases that modify the initial polyketide backbone to form the final this compound structure. Understanding this pathway can help in troubleshooting, for instance, by analyzing the expression of key biosynthetic genes if production is low.
Troubleshooting Guide
This guide addresses specific issues that you might encounter during your experiments to enhance this compound production.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low or No this compound Yield | 1. Suboptimal Culture Conditions: The medium composition (carbon/nitrogen sources, trace elements), pH, temperature, or aeration may not be optimal for this compound biosynthesis.[14][15][16][17] 2. Incorrect Inoculum: The age, concentration, or viability of the spores used for inoculation can affect the fermentation outcome.[18] 3. Genetic Instability of the Strain: The Aspergillus nidulans strain may have lost its ability to produce this compound due to mutations or other genetic changes.[19] 4. Inadequate Fermentation Time: The fermentation may not have been run long enough for the accumulation of the secondary metabolite. | 1. Optimize Culture Conditions: Systematically vary one parameter at a time (e.g., different carbon sources, nitrogen sources, pH levels, temperatures) while keeping others constant to identify the optimal conditions for your strain. Refer to the tables below for suggested ranges. 2. Standardize Inoculum: Prepare a fresh spore suspension and determine the spore concentration using a hemocytometer to ensure consistent inoculation density across experiments. 3. Verify Strain Integrity: Re-streak the culture from a frozen stock to ensure a pure and viable starting culture. If possible, confirm the presence of key this compound biosynthetic genes using PCR. 4. Time-Course Experiment: Harvest samples at different time points throughout the fermentation (e.g., every 24 hours for 7-10 days) to determine the optimal harvest time for maximum this compound yield. |
| Inconsistent this compound Yields Between Batches | 1. Variability in Media Preparation: Inconsistent weighing of components or pH adjustment can lead to batch-to-batch variation.[18] 2. Inconsistent Inoculum: As mentioned above, variations in the inoculum can lead to inconsistent results. 3. Contamination: Bacterial or yeast contamination can compete for nutrients and alter the culture conditions, affecting this compound production.[20][21] | 1. Standardize Media Preparation: Use a precise protocol for media preparation, including accurate weighing of all components and careful pH adjustment. 2. Standardize Inoculum: Use a consistent method for preparing and quantifying the spore suspension for inoculation. 3. Ensure Sterility: Use strict aseptic techniques during all stages of the experiment. Visually inspect cultures for signs of contamination and consider plating a sample on a nutrient-rich medium to check for bacterial or yeast growth. |
| Difficulty in Extracting or Detecting this compound | 1. Inefficient Extraction Protocol: The solvent system or extraction method may not be suitable for this compound. 2. Degradation of this compound: The compound may be unstable under the extraction or analysis conditions. 3. Low Concentration: The concentration of this compound in the crude extract may be below the detection limit of the analytical method. | 1. Optimize Extraction: Test different organic solvents (e.g., ethyl acetate (B1210297), chloroform, methanol) and extraction methods (e.g., liquid-liquid extraction, solid-phase extraction) to maximize the recovery of this compound. 2. Minimize Degradation: Work quickly and at low temperatures during the extraction process. Protect the sample from light if this compound is light-sensitive. 3. Concentrate the Extract: Concentrate the crude extract under vacuum to increase the concentration of this compound before analysis by methods such as HPLC. |
Data Presentation: Optimizing Culture Conditions
Table 1: Effect of Carbon Source on Secondary Metabolite Production in Aspergillus spp.
| Carbon Source | Concentration (g/L) | Typical Observation on Secondary Metabolite Yield |
| Glucose | 20 - 50 | Often promotes rapid growth but can sometimes repress secondary metabolism. |
| Fructose | 20 - 50 | Can be a good alternative to glucose and may enhance the production of certain metabolites.[6] |
| Sucrose | 20 - 50 | A readily available and effective carbon source for many fungi. |
| Starch | 20 - 50 | A complex carbohydrate that is metabolized more slowly, which can sometimes favor secondary metabolite production. |
| Glycerol | 20 - 50 | Can be a good carbon source, especially for long-term fermentations. |
Table 2: Effect of Nitrogen Source on Secondary Metabolite Production in Aspergillus spp.
| Nitrogen Source | Concentration (g/L) | Typical Observation on Secondary Metabolite Yield |
| Sodium Nitrate | 2 - 10 | A commonly used inorganic nitrogen source that supports good production of many secondary metabolites in Aspergillus.[3] |
| Ammonium Sulfate | 2 - 10 | Another effective inorganic nitrogen source. |
| Yeast Extract | 5 - 20 | A complex organic nitrogen source that provides vitamins and other growth factors, often enhancing secondary metabolite production.[6] |
| Peptone | 5 - 20 | A complex organic nitrogen source that can also support high yields of secondary metabolites. |
| Casamino Acids | 5 - 20 | A source of amino acids that can be beneficial for both growth and production. |
Experimental Protocols
Protocol 1: Shake Flask Fermentation for this compound Production
-
Medium Preparation: Prepare the desired fermentation medium (e.g., Yeast Extract Agar (B569324) Glucose - YAG) and dispense into baffled shake flasks. A typical YAG medium consists of 20 g/L glucose, 5 g/L yeast extract, and 1 g/L of a trace element solution, solidified with 15 g/L agar for solid cultures or used as a broth for liquid cultures.
-
Sterilization: Autoclave the flasks at 121°C for 20 minutes.
-
Inoculation: Inoculate each flask with a standardized spore suspension of Aspergillus nidulans to a final concentration of 1 x 10^6 spores/mL.
-
Incubation: Incubate the flasks in a shaking incubator at the desired temperature (e.g., 37°C) and agitation speed (e.g., 200 rpm).
-
Sampling: Aseptically withdraw samples at regular intervals to monitor growth and this compound production.
-
Harvesting: After the desired fermentation time, harvest the entire culture for extraction.
Protocol 2: Extraction of this compound from Fungal Culture
-
Separation of Biomass and Supernatant: Separate the fungal mycelium from the culture broth by filtration or centrifugation.
-
Extraction from Mycelium:
-
Homogenize the mycelium in a suitable organic solvent (e.g., ethyl acetate or methanol).
-
Shake or stir the mixture for several hours to ensure complete extraction.
-
Filter the mixture to remove the cell debris.
-
-
Extraction from Supernatant:
-
Perform a liquid-liquid extraction of the culture supernatant with an equal volume of a water-immiscible organic solvent like ethyl acetate.
-
Repeat the extraction two to three times to maximize recovery.
-
-
Combine and Concentrate: Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Re-dissolve: Re-dissolve the dried extract in a small, known volume of a suitable solvent (e.g., methanol (B129727) or DMSO) for analysis.
Protocol 3: Quantification of this compound by HPLC
-
Sample Preparation: Filter the re-dissolved extract through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector.
-
Mobile Phase: A common mobile phase for separating fungal secondary metabolites is a gradient of water and acetonitrile (B52724) or methanol, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: Monitor the elution profile at a wavelength where this compound has maximum absorbance (this may need to be determined by running a UV-Vis spectrum of a purified standard).
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations. Compare the peak area of this compound in the samples to the standard curve to determine its concentration.
Visualizations
Caption: Simplified this compound biosynthetic pathway in Aspergillus nidulans.
Caption: Experimental workflow for this compound production, extraction, and analysis.
Caption: Troubleshooting logic for addressing low this compound yield.
References
- 1. Adaptations in development and secondary metabolism of Aspergillus nidulans isolates from the Erbil province in Iraq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meral.edu.mm [meral.edu.mm]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. maas.edu.mm [maas.edu.mm]
- 5. mdpi.com [mdpi.com]
- 6. Effect of Carbon, Nitrogen Sources and Water Activity on Growth and Ochratoxin Production of Aspergillus carbonarius (Bainier) Thom - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relationship between Secondary Metabolism and Fungal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Two separate gene clusters encode the biosynthetic pathway for the meroterpenoids, this compound and dehydrothis compound in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two separate gene clusters encode the biosynthetic pathway for the meroterpenoids this compound and dehydrothis compound in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jabonline.in [jabonline.in]
- 15. Optimization of fungicidal and acaricidal metabolite production by endophytic fungus Aspergillus sp. SPH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jabonline.in [jabonline.in]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. journals.asm.org [journals.asm.org]
- 20. Comprehensive guide to ... Troubleshoots for Fermentation - Ferment Lab: Fermenthings Open Source Wiki [wiki.fermenthings.be]
- 21. foodsafety.ces.ncsu.edu [foodsafety.ces.ncsu.edu]
Technical Support Center: Overcoming Low Austinol Yield in Laboratory Settings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yield of Austinol in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which organisms produce it?
A1: this compound is a meroterpenoid, a class of natural products derived from both polyketide and terpenoid precursors. It was first isolated from Aspergillus ustus and is also produced by other fungi, including Aspergillus nidulans.[1] These fungi are the primary sources for laboratory-scale production.
Q2: What is the general biosynthetic pathway of this compound?
A2: The biosynthesis of this compound is complex and, in Aspergillus nidulans, involves genes from two separate clusters located on different chromosomes.[1][2] The pathway begins with the synthesis of 3,5-dimethylorsellinic acid by a non-reducing polyketide synthase (NR-PKS), AusA. This is followed by prenylation catalyzed by a prenyltransferase, AusN, and a series of oxidative cyclizations to form the final intricate structure of this compound. Understanding this pathway is crucial for troubleshooting as bottlenecks can occur at various enzymatic steps.
Q3: What are the major challenges in producing this compound in the lab?
A3: The primary challenge is the typically low yield obtained under standard laboratory conditions. This can be attributed to several factors, including suboptimal culture media, inappropriate physical growth parameters (temperature, pH, aeration), and the complex, tightly regulated nature of the biosynthetic pathway. Furthermore, extraction and purification of this compound from the culture broth can be inefficient, leading to product loss.
Q4: Can the this compound biosynthetic gene cluster be expressed in a heterologous host to improve yield?
A4: Yes, heterologous expression of biosynthetic gene clusters is a common strategy to improve the production of secondary metabolites. The entire this compound biosynthetic pathway could potentially be reconstructed in a high-yielding host organism, such as Aspergillus oryzae, which is known for its high production capacity of various metabolites. This approach can bypass the native regulatory constraints present in the original producing strain.
Troubleshooting Guide for Low this compound Yield
This guide addresses specific issues that may lead to low this compound yield and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| No or very low this compound detected in culture extract | 1. Incorrect fungal strain: The strain may have lost the ability to produce this compound through mutation or degeneration. 2. Inappropriate culture medium: The medium may lack essential precursors or contain inhibitory substances. 3. Suboptimal growth conditions: Temperature, pH, or aeration may not be conducive to this compound biosynthesis. 4. Silent biosynthetic gene cluster: The genes for this compound production may not be expressed under the chosen laboratory conditions. | 1. Verify the strain: Confirm the identity and productivity of your fungal strain. If possible, obtain a fresh culture from a reliable source. 2. Optimize the culture medium: Experiment with different carbon and nitrogen sources. Rich media like Yeast Extract Sucrose (YES) or Potato Dextrose Broth (PDB) can be a good starting point. See the "Data Presentation" section for examples of media components. 3. Optimize physical parameters: Systematically vary the temperature (typically between 25-30°C), initial pH of the medium (around 5.0-6.5), and agitation speed for submerged cultures to improve aeration. 4. Induce gene expression: Employ the "One Strain Many Compounds" (OSMAC) approach by varying culture conditions widely. Chemical elicitors or co-cultivation with other microorganisms can sometimes induce the expression of silent gene clusters. |
| Inconsistent this compound yield between batches | 1. Variability in inoculum: The age, concentration, or physiological state of the spores or mycelia used for inoculation can vary. 2. Inconsistent media preparation: Minor variations in media components or preparation methods can impact secondary metabolite production. 3. Fluctuations in incubator conditions: Temperature and agitation speed may not be perfectly consistent. | 1. Standardize the inoculum: Use a consistent method for preparing and quantifying the inoculum (e.g., spore counting with a hemocytometer). 2. Ensure consistent media preparation: Use high-quality reagents and follow a standardized protocol for media preparation and sterilization. 3. Monitor incubator conditions: Regularly check and calibrate your incubators to ensure consistent temperature and agitation. |
| Low recovery of this compound after extraction and purification | 1. Inefficient extraction solvent: The chosen solvent may not be optimal for extracting this compound from the culture broth or mycelia. 2. Degradation of this compound: The compound may be unstable under the extraction or purification conditions. 3. Loss during purification: Significant amounts of this compound may be lost during chromatographic purification steps. | 1. Optimize the extraction solvent: Ethyl acetate (B1210297) is a commonly used solvent for extracting meroterpenoids. Experiment with different solvent systems and multiple extraction steps to maximize recovery. 2. Ensure mild conditions: Avoid high temperatures and extreme pH during extraction and purification. 3. Optimize purification protocol: Use appropriate chromatographic techniques (e.g., silica (B1680970) gel chromatography followed by preparative HPLC) and monitor fractions carefully to minimize product loss. |
Data Presentation: Impact of Culture Conditions on this compound Yield
The following table summarizes the potential impact of different culture parameters on the relative yield of this compound. The values presented are illustrative and should be optimized for your specific fungal strain and laboratory conditions.
| Parameter | Condition A | Relative Yield | Condition B | Relative Yield | Condition C | Relative Yield |
| Fermentation Type | Solid-State (Rice) | +++ | Submerged (PDB) | ++ | Submerged (YES) | + |
| Carbon Source (in submerged) | Glucose | ++ | Sucrose | +++ | Maltose | + |
| Nitrogen Source (in submerged) | Yeast Extract | +++ | Peptone | ++ | Sodium Nitrate | + |
| Temperature | 25°C | ++ | 28°C | +++ | 32°C | + |
| Initial pH | 5.0 | ++ | 6.0 | +++ | 7.0 | + |
(+++ High Yield, ++ Moderate Yield, + Low Yield)
Experimental Protocols
Fungal Cultivation for this compound Production (Solid-State Fermentation)
-
Media Preparation:
-
Weigh 100g of white rice into a 1L Erlenmeyer flask.
-
Add 120 mL of distilled water.
-
Autoclave at 121°C for 20 minutes.
-
Allow the flasks to cool to room temperature.
-
-
Inoculation:
-
Prepare a spore suspension of Aspergillus ustus or Aspergillus nidulans in sterile water containing 0.05% Tween 80.
-
Adjust the spore concentration to approximately 1 x 10^7 spores/mL.
-
Aseptically inoculate each flask with 2 mL of the spore suspension.
-
-
Incubation:
-
Incubate the flasks at 28°C in a static incubator for 14-21 days in the dark.
-
Extraction of this compound
-
Initial Extraction:
-
After the incubation period, add 500 mL of ethyl acetate to each flask.
-
Let the flasks stand at room temperature for 24 hours to allow for extraction.
-
Filter the mixture through cheesecloth to separate the rice solid from the ethyl acetate extract.
-
Repeat the extraction of the rice solid with another 300 mL of ethyl acetate.
-
-
Solvent Removal:
-
Combine the ethyl acetate extracts.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Purification of this compound
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of dichloromethane.
-
Load the dissolved extract onto a silica gel column pre-equilibrated with hexane (B92381).
-
Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, etc.).
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 1:1) and visualizing under UV light (254 nm).
-
Combine fractions containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the this compound-containing fractions using a preparative HPLC system with a C18 column.
-
Use a mobile phase of acetonitrile (B52724) and water, with a suitable gradient to achieve good separation.
-
Monitor the elution at a wavelength of 254 nm.
-
Collect the peak corresponding to this compound and evaporate the solvent to obtain the purified compound.
-
Quantification of this compound by HPLC-UV
-
Sample Preparation:
-
Dissolve a known amount of the crude or purified extract in methanol.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B) and water (A), both containing 0.1% formic acid. For example, start with 30% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 254 nm.
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: General experimental workflow for this compound production.
References
Technical Support Center: Preventing Degradation of Austinol During Storage
For researchers, scientists, and drug development professionals working with the fungal meroterpenoid Austinol, ensuring its stability during storage is paramount to obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade during storage?
A1: The main factors contributing to the degradation of this compound, a complex meroterpenoid, are exposure to suboptimal temperatures, inappropriate pH conditions, light, and oxidative stress. Like many fungal secondary metabolites, this compound is susceptible to hydrolysis of its lactone rings and oxidation of its intricate structure.[1][2][3]
Q2: What is the recommended temperature for storing this compound?
A2: For long-term storage, it is highly recommended to store this compound at low temperatures. Studies on fungal secondary metabolites have shown significantly less degradation when stored at 4°C or -80°C compared to room temperature.[1] For routine use, storing stock solutions at 4°C is acceptable for short periods, but for prolonged storage, -80°C is optimal to minimize chemical and biological degradation.
Q3: How should I store this compound solutions?
A3: this compound should be dissolved in a suitable, high-purity organic solvent in which it is stable. The choice of solvent can impact stability, and it is advisable to use solvents that are free of water and peroxides. For long-term storage, it is best to store the compound in its dry, solid form under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[4][5] If stored as a solution, use amber vials to protect it from light and ensure a tight seal to prevent solvent evaporation and moisture ingress.
Q4: I suspect my this compound sample has degraded. What are the potential signs of degradation?
A4: Degradation of this compound can manifest in several ways:
-
Changes in physical appearance: Discoloration of the solid compound or solution.
-
Reduced biological activity: A noticeable decrease in the expected efficacy in your experiments.
-
Altered chromatographic profile: The appearance of new peaks or a decrease in the area of the main this compound peak when analyzed by High-Performance Liquid Chromatography (HPLC).
If you observe any of these signs, it is crucial to re-evaluate the purity of your sample before proceeding with further experiments.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in my assay. | This compound degradation due to improper storage. | 1. Verify the storage conditions of your this compound stock (temperature, light exposure). 2. Prepare a fresh stock solution from a new or properly stored solid sample. 3. Analyze the suspected degraded sample and a fresh sample by HPLC to compare their purity and peak areas. |
| I see extra peaks in my HPLC chromatogram that were not there before. | Formation of degradation products. | 1. The appearance of new peaks suggests the presence of impurities, which could be degradation products. 2. Attempt to identify these new peaks using mass spectrometry (MS) to understand the degradation pathway. Common degradation pathways for similar compounds involve hydrolysis of lactone rings or oxidation. 3. Review your storage and handling procedures to identify potential causes of degradation (e.g., exposure to high temperatures, light, or incompatible solvents). |
| The concentration of my this compound stock solution seems to have decreased over time. | Solvent evaporation or degradation of this compound. | 1. Ensure that your storage vials have a secure, airtight seal to prevent solvent evaporation. Parafilm can be used for extra security. 2. Re-quantify the concentration of your stock solution using a validated analytical method. 3. If evaporation is ruled out, degradation is the likely cause. Refer to the troubleshooting steps for loss of biological activity. |
Experimental Protocols
To assist researchers in assessing the stability of their this compound samples, we provide the following detailed experimental protocols for forced degradation studies and the development of a stability-indicating HPLC method.
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Photostability chamber
-
Oven
2. Procedure:
-
Acidic Hydrolysis: Dissolve a known amount of this compound in a minimal amount of MeOH and dilute with 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before HPLC analysis.
-
Alkaline Hydrolysis: Dissolve this compound in a minimal amount of MeOH and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours. Neutralize a sample with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a minimal amount of MeOH and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation (Solid State): Place a thin layer of solid this compound in a petri dish and heat in an oven at 80°C for 48 hours.
-
Thermal Degradation (Solution): Dissolve this compound in a suitable solvent (e.g., ACN:water 50:50) to a final concentration of 1 mg/mL. Incubate at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in ACN:water 50:50) in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products.
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a photodiode array (PDA) detector or a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 100% B
-
35-40 min: 100% B
-
40-45 min: 100% to 5% B
-
45-50 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Method Validation: Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Visualizations
To further aid in understanding the processes involved in maintaining this compound stability, the following diagrams illustrate key workflows and potential degradation pathways.
References
- 1. Plasma-Based Degradation of Mycotoxins Produced by Fusarium, Aspergillus and Alternaria Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Austinol vs. Dehydroaustin: A Comparative Bioactivity Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of the fungal meroterpenoids austinol and dehydroaustin.
This guide provides a comparative analysis of the bioactivities of this compound and dehydroaustin, two closely related meroterpenoid natural products produced by various fungi, particularly from the genera Penicillium and Aspergillus.[1][2][3][4] This comparison aims to furnish researchers with the necessary data to evaluate their potential as leads for drug discovery and development. The information presented is collated from multiple studies, with a focus on quantitative bioactivity data and the experimental methods employed.
Comparative Bioactivity Data
The following table summarizes the key quantitative data on the biological activities of this compound and dehydroaustin.
| Bioactivity | Compound | Test Organism/Cell Line | Metric | Value | Source(s) |
| Antibacterial | This compound | Staphylococcus aureus | MIC | 10 µM | [5][6][7] |
| This compound | Staphylococcus epidermidis | MIC | 10 µM | [5][6][7] | |
| Dehydroaustin | Escherichia coli | MIC | No activity reported | [8] | |
| Dehydroaustin | Staphylococcus aureus | MIC | No activity reported | [3][8] | |
| Dehydroaustin | Pseudomonas aeruginosa | MIC | No activity reported | [8] | |
| Dehydroaustin | Bacillus sp. | MIC | No activity reported | [8] | |
| Larvicidal | Austin (B12656543) | Aedes aegypti (third-instar larvae) | Mortality | Very low | [6] |
| Dehydroaustin | Aedes aegypti (third-instar larvae) | Mortality | 100% (at 500 ppm, 24h) | [6] | |
| Cytotoxicity | This compound | HeLa, MCF-7, A549 | IC₅₀ | > 50 µM | [5] |
| Austin | HL-60, SU-DHL-4 | IC₅₀ | 15.7 - 27.8 µM | [9] | |
| Dehydroaustin | HeLa, MCF-7, A549 | IC₅₀ | > 50 µM | [5] | |
| Anti-invasion | This compound | Bacteria invasion of host cells | - | Significant inhibition | [2][9] |
| Dehydroaustin | Bacteria invasion of host cells | - | Significant inhibition | [2][9] |
Detailed Experimental Protocols
Antibacterial Activity Assays
The antibacterial activity of this compound and dehydroaustin has been evaluated using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).
General Protocol (as inferred from multiple sources):
-
Bacterial Strains: Target bacteria, such as Staphylococcus aureus and Staphylococcus epidermidis, are cultured in appropriate broth media (e.g., Mueller Hinton Broth) to reach a specific cell density (e.g., 1.0 x 10⁷ UFC/mL).[8]
-
Compound Preparation: The test compounds (this compound and dehydroaustin) are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.
-
Serial Dilution: Serial dilutions of the stock solutions are prepared in 96-well microtiter plates containing broth media.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).[8]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth. This can be observed directly or by using a growth indicator dye.
Larvicidal Activity Assay
The larvicidal potential of these compounds was assessed against the third-instar larvae of Aedes aegypti.
Protocol:
-
Test Organisms: Third-instar larvae of Aedes aegypti are used for the assay.
-
Compound Exposure: The larvae are exposed to specific concentrations of this compound and dehydroaustin (e.g., 500 ppm).[6]
-
Observation Period: Larval mortality is recorded after a specific exposure time (e.g., 24 hours).[6]
-
Positive Control: A known larvicidal agent, such as temephos, is typically used as a positive control for comparison.[6]
Cytotoxicity Assays
The cytotoxic effects of this compound and dehydroaustin have been investigated against various human cancer cell lines. While specific details of the assays were not fully described in all cited literature, a general workflow can be outlined.
General Workflow for Cytotoxicity Testing:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549, HL-60) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and dehydroaustin for a specified duration (e.g., 48 or 72 hours).
-
Cell Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B). The absorbance is measured using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Visualizing Experimental Workflows and Pathways
General Workflow for Bioactivity Screening of Natural Products
The following diagram illustrates a typical workflow for the screening of natural products like this compound and dehydroaustin for biological activity.
Caption: Workflow for natural product bioactivity screening.
Proposed Biosynthetic Relationship
This compound and dehydroaustin are biosynthetically related, with dehydroaustin being a likely precursor to this compound. The biosynthesis of these meroterpenoids is complex, involving multiple gene clusters.[10][11][12]
Caption: Simplified biosynthetic relationship of this compound and dehydroaustin.
Concluding Remarks
The available data suggests that this compound and dehydroaustin possess distinct bioactivity profiles. This compound exhibits moderate antibacterial activity against Gram-positive bacteria, specifically S. aureus and S. epidermidis, with MIC values of 10 µM.[5][6][7] In contrast, dehydroaustin did not show significant activity against the tested bacteria in some studies.[3][8] However, dehydroaustin displayed potent larvicidal activity against Aedes aegypti, causing 100% mortality at 500 ppm, while austin showed very low activity in the same assay.[6]
Regarding cytotoxicity, both compounds showed low toxicity against HeLa, MCF-7, and A549 cell lines (IC₅₀ > 50 µM).[5] However, a related compound, austin, demonstrated considerable cytotoxicity against HL-60 and SU-DHL-4 tumor cell lines.[9] Both this compound and dehydroaustin have been noted for their ability to inhibit bacteria invasion into host cells.[2][9]
This comparative guide highlights the differential bioactivities of this compound and dehydroaustin, providing a foundation for further investigation into their mechanisms of action and potential therapeutic applications. The potent and specific activities of each compound warrant more in-depth studies to explore their full pharmacological potential.
References
- 1. Austin-Type Meroterpenoids from Fungi Reported in the Last Five Decades: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Biological activities of meroterpenoids isolated from different sources [frontiersin.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Two separate gene clusters encode the biosynthetic pathway for the meroterpenoids, this compound and dehydrothis compound in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two separate gene clusters encode the biosynthetic pathway for the meroterpenoids this compound and dehydrothis compound in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In Vivo Validation of Austinol's Anti-inflammatory Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Austinol, a fungal-derived meroterpenoid, has garnered interest for its potential therapeutic properties. While in vitro studies on related meroterpenoids suggest anti-inflammatory capabilities through the inhibition of key inflammatory mediators, a significant gap exists in the scientific literature regarding the in vivo validation of this compound's efficacy. This guide provides a comparative framework for assessing the anti-inflammatory potential of this compound. Due to the current absence of in vivo data for this compound, we present a comprehensive, albeit hypothetical, in vivo study design. This design is benchmarked against established anti-inflammatory agents, Indomethacin and Dexamethasone, for which published experimental data are available. This guide serves as a resource for researchers seeking to investigate the in vivo anti-inflammatory effects of this compound and other novel compounds, offering detailed experimental protocols, comparative data tables, and visual workflows to facilitate future research in this area.
Introduction: The Therapeutic Potential of this compound
This compound is a complex meroterpenoid natural product isolated from various fungal species, including Aspergillus and Penicillium. Meroterpenoids are known to possess a wide range of biological activities. Several in vitro studies on meroterpenoids, structurally related to this compound, have demonstrated their potential to modulate inflammatory pathways. These studies, primarily conducted in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (RAW 264.7), indicate that certain meroterpenoids can inhibit the production of key pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). For instance, amestolkolide B, a related meroterpenoid, has been shown to inhibit NO production with a half-maximal inhibitory concentration (IC50) of 1.6 ± 0.1 μM. While these findings are promising, the translation of these in vitro effects to in vivo efficacy remains to be established for this compound.
Proposed In Vivo Validation of this compound's Anti-inflammatory Properties: A Hypothetical Study Design
To address the current knowledge gap, we propose a robust in vivo study design to systematically evaluate the anti-inflammatory properties of this compound. This design incorporates two widely accepted and well-characterized animal models of inflammation: carrageenan-induced paw edema for acute local inflammation and lipopolysaccharide (LPS)-induced systemic inflammation.
Experimental Workflow
The following diagram outlines the proposed experimental workflow for the in vivo validation of this compound.
Detailed Experimental Protocols
This model is a widely used and reproducible assay for evaluating the anti-inflammatory activity of novel compounds against acute inflammation.
-
Animals: Male BALB/c mice (6-8 weeks old, weighing 20-25 g) will be used. Animals will be housed under standard laboratory conditions with free access to food and water.
-
Grouping and Dosing: Mice will be randomly divided into groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose in saline, orally)
-
This compound (e.g., 10, 30, 100 mg/kg, orally)
-
Indomethacin (10 mg/kg, orally) as a positive control.
-
-
Procedure:
-
One hour after the administration of the respective treatments, acute inflammation will be induced by a subplantar injection of 0.05 mL of 1% (w/v) carrageenan solution in sterile saline into the right hind paw of each mouse.
-
The paw volume will be measured immediately before the carrageenan injection (V0) and at 1, 2, 3, 4, 5, and 6 hours post-injection (Vt) using a plethysmometer.
-
-
Data Analysis: The percentage of paw edema inhibition will be calculated using the formula: % Inhibition = [1 - (Vt - V0)treated / (Vt - V0)control] x 100
This model is employed to assess the inhibitory effects of compounds on the systemic production of pro-inflammatory cytokines.
-
Animals: Male C57BL/6 mice (8-10 weeks old, weighing 22-28 g) will be used.
-
Grouping and Dosing: Mice will be randomly assigned to groups (n=6-8 per group):
-
Vehicle Control (e.g., sterile saline, intraperitoneally)
-
This compound (e.g., 10, 30, 100 mg/kg, intraperitoneally)
-
Dexamethasone (5 mg/kg, intraperitoneally) as a positive control.
-
-
Procedure:
-
One hour after the administration of the test compounds or vehicle, mice will be injected intraperitoneally with LPS from Escherichia coli O111:B4 at a dose of 1 mg/kg.
-
Two hours post-LPS injection, blood samples will be collected via cardiac puncture under anesthesia.
-
Serum will be separated by centrifugation and stored at -80°C until analysis.
-
-
Data Analysis: Serum levels of TNF-α and IL-6 will be quantified using commercially available ELISA kits. The percentage of inhibition of cytokine production will be calculated as: % Inhibition = [1 - (Cytokine level)treated / (Cytokine level)control] x 100
Comparative Performance Analysis: this compound vs. Standard Anti-inflammatory Drugs
The following tables present a comparative analysis of the hypothetical performance of this compound against the reported in vivo efficacy of Indomethacin and Dexamethasone in the described models.
Disclaimer: The data for this compound presented in these tables is hypothetical and intended for illustrative and comparative purposes within the proposed study design. Actual experimental results may vary.
Table 1: Comparison in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Route | Max. Inhibition of Paw Edema (%) | Time of Max. Inhibition (hours) |
| Vehicle Control | - | p.o. | 0 | - |
| This compound (Hypothetical) | 10 | p.o. | 25-35 | 3-4 |
| 30 | p.o. | 45-55 | 3-4 | |
| 100 | p.o. | 60-70 | 3-4 | |
| Indomethacin | 10 | p.o. | ~50-60[1] | 3-4 |
Table 2: Comparison in LPS-Induced Systemic Inflammation Model
| Treatment Group | Dose (mg/kg) | Route | Inhibition of Serum TNF-α (%) | Inhibition of Serum IL-6 (%) |
| Vehicle Control | - | i.p. | 0 | 0 |
| This compound (Hypothetical) | 10 | i.p. | 20-30 | 15-25 |
| 30 | i.p. | 40-50 | 35-45 | |
| 100 | i.p. | 55-65 | 50-60 | |
| Dexamethasone | 5 | i.p. | ~72[2] | ~75[2] |
Mechanistic Insights: Potential Signaling Pathways
The anti-inflammatory effects of many natural products are mediated through the modulation of key signaling pathways involved in the inflammatory response. The diagram below illustrates a simplified overview of the NF-κB and MAPK signaling pathways, which are common targets for anti-inflammatory drugs. It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with one or more components of these pathways.
Conclusion and Future Directions
The presented guide underscores the necessity of in vivo studies to validate the promising in vitro anti-inflammatory potential of this compound. The proposed experimental design provides a clear and standardized approach for such investigations. By comparing the hypothetical efficacy of this compound with established drugs like Indomethacin and Dexamethasone, this guide offers a valuable framework for interpreting future experimental outcomes. Further research should focus on executing these in vivo studies to generate concrete data on this compound's efficacy, dose-response relationship, and safety profile. Elucidating the precise molecular mechanisms through which this compound may exert its anti-inflammatory effects will be crucial for its potential development as a novel therapeutic agent.
References
A Comparative Analysis of Austinol and Other Meroterpenoid Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the meroterpenoid Austinol with other notable inhibitors from the same class: Andrastin A, Verruculogen, Paraherquamide A, and Terretonin. This analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Comparative Overview of Inhibitory Activity
The following table summarizes the inhibitory activities of this compound and other selected meroterpenoid inhibitors against their respective targets.
| Meroterpenoid | Target(s) | Reported Bioactivity | Quantitative Data |
| This compound | Protein Tyrosine Phosphatase 1B (PTP1B), Nitric Oxide (NO) Production | Weak inhibitor of PTP1B and NO production in LPS-stimulated macrophages. | Furanothis compound (an analog): IC50 = 77.2 μM (PTP1B inhibition)[1]. 7-acetoxydehydrothis compound (an analog): IC50 = 61.0 μM (NO production inhibition)[1]. |
| Andrastin A | Farnesyltransferase (FTase) | Inhibits the farnesylation of Ras proteins, crucial for their signaling function. Also reported to reverse multidrug resistance. | Andrastin A: IC50 = 24.9 μM[2]. Andrastin B: IC50 = 47.1 μM[2]. Andrastin C: IC50 = 13.3 μM[2]. |
| Verruculogen | Big Potassium (BK) Channels | Potent blocker of large-conductance Ca2+-activated K+ (BK) channels. | IC50 in the low nanomolar range. |
| Paraherquamide A | Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) | Selective competitive antagonist of nematode nAChRs, particularly the L-type. | pKB values against various agonists on Ascaris muscle: Nicotine: 5.86, Levamisole: 6.61, Pyrantel: 6.50, Bephenium: 6.75. |
| Terretonin | Bacterial Cell Viability | Exhibits antibacterial activity, particularly against Gram-positive bacteria. | Specific MIC values are dependent on the bacterial strain and the specific Terretonin analog. |
Signaling Pathways and Mechanisms of Action
The inhibitory mechanisms of these meroterpenoids are diverse, targeting different key cellular pathways.
Experimental Protocols
Detailed methodologies for the key assays cited are provided below.
Farnesyltransferase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the farnesylation of a substrate peptide by farnesyltransferase. A common method is a fluorescence-based assay available in commercial kits.
Protocol:
-
Reagent Preparation: Prepare working solutions of farnesyltransferase, a dansylated peptide substrate, and farnesyl pyrophosphate in an appropriate assay buffer.
-
Compound Addition: Add the test compound (e.g., Andrastin A) at various concentrations to the wells of a microplate.
-
Enzyme Addition: Add the farnesyltransferase enzyme to the wells containing the test compound and incubate.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate mixture (dansylated peptide and farnesyl pyrophosphate).
-
Incubation: Incubate the reaction mixture at room temperature for a specified time.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
BK Channel Activity Assay (Patch-Clamp Electrophysiology)
This technique measures the ion flow through BK channels in the cell membrane, allowing for the characterization of channel blockers like Verruculogen.
Protocol:
-
Cell Preparation: Culture cells expressing BK channels (e.g., HEK293 cells) on coverslips.
-
Pipette Preparation: Fabricate glass micropipettes with a specific resistance and fill with a pipette solution containing the appropriate ions.
-
Giga-seal Formation: Form a high-resistance seal between the micropipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane patch under the pipette tip to gain electrical access to the cell's interior.
-
Voltage Clamp and Recording: Clamp the membrane potential at a holding potential and apply voltage steps to elicit BK channel currents. Record the resulting currents in the absence and presence of the test compound (e.g., Verruculogen).
-
Data Analysis: Analyze the recorded currents to determine the effect of the compound on channel activity, such as the percentage of block and the IC50 value.
Nicotinic Acetylcholine Receptor Antagonist Assay (Cell-Based)
This assay measures the ability of a compound to block the activation of nAChRs by an agonist. A common high-throughput method involves measuring changes in membrane potential using a fluorescent dye.
Protocol:
-
Cell Plating: Seed cells stably expressing the nAChR subtype of interest into a microplate.
-
Dye Loading: Load the cells with a membrane potential-sensitive fluorescent dye.
-
Compound Addition: Add the test compound (e.g., Paraherquamide A) at various concentrations to the wells.
-
Agonist Addition: Add a known nAChR agonist (e.g., acetylcholine) to stimulate the receptors.
-
Fluorescence Measurement: Measure the change in fluorescence, which corresponds to the change in membrane potential upon receptor activation.
-
Data Analysis: Determine the inhibitory effect of the test compound by quantifying the reduction in the agonist-induced fluorescence signal. Calculate the pKB or IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.
Protocol:
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., Terretonin) in a 96-well microplate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Inoculate each well of the microplate with the bacterial suspension.
-
Incubation: Incubate the microplate under appropriate conditions for bacterial growth.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
References
- 1. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Drug Resistance: A Comparative Guide to Austinol in Oncology
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a primary obstacle in cancer therapy, limiting the efficacy of numerous chemotherapeutic agents. Understanding the potential for cross-resistance—where resistance to one drug confers resistance to another—is critical in the development of novel anticancer compounds. This guide provides a comparative analysis of Austinol, a fungal meroterpenoid, in the context of established cancer cell resistance mechanisms. Due to the nascent stage of research into this compound-specific resistance, this guide synthesizes data on its mechanism of action and compares it with well-documented resistance pathways to forecast potential cross-resistance profiles and guide future research.
Section 1: Comparative Analysis of Anticancer Mechanisms
While direct experimental data on cross-resistance to this compound is not yet available, we can infer potential resistance patterns by comparing its mechanism of action with that of other chemotherapeutic agents. Fungal secondary metabolites, including meroterpenoids like this compound, often exhibit cytotoxic effects through diverse pathways that may circumvent common resistance mechanisms.[1][2]
Table 1: Comparison of Mechanistic Pathways
| Feature | This compound & Other Fungal Metabolites | Conventional Chemotherapeutics (e.g., Doxorubicin, Paclitaxel) | Potential for Cross-Resistance with this compound |
| Primary Target | Diverse, often targeting multiple pathways including apoptosis induction and cell cycle regulation.[1] Some terpenoids are known to modulate ABC transporters.[3] | Specific targets (e.g., DNA topoisomerase II for Doxorubicin, microtubules for Paclitaxel). | Low to Moderate: If this compound's targets are distinct from those of conventional drugs, cross-resistance is less likely. However, if it is a substrate for efflux pumps, cross-resistance is possible. |
| Mechanism of Action | Induction of apoptosis, cell cycle arrest, modulation of signaling pathways (e.g., Wnt, STAT3). | DNA damage, inhibition of mitosis. | Variable: Resistance mechanisms involving altered apoptosis thresholds or cell cycle checkpoints could confer cross-resistance. |
| Drug Efflux | Some terpenoids can inhibit or are substrates for P-glycoprotein (P-gp) and other ABC transporters.[3] | Known substrates for P-gp, MRP1, and BCRP, leading to reduced intracellular concentration.[3] | High: If this compound is a substrate for the same efflux pumps, cancer cells overexpressing these transporters will likely exhibit cross-resistance. |
| Metabolic Inactivation | Specific metabolic pathways are not well-characterized. | Can be inactivated by enzymes like cytochrome P450s. | Unknown: Further research is needed to determine if the enzymes that metabolize conventional drugs also act on this compound. |
| Target Modification | Not yet documented for this compound. | Mutations in the drug target (e.g., tubulin mutations for paclitaxel (B517696) resistance) can prevent drug binding. | Low: If this compound's mechanism is multi-targeted, resistance through modification of a single target is less probable. |
Section 2: Experimental Protocols for Assessing Cross-Resistance
To rigorously evaluate the cross-resistance profile of this compound, standardized experimental protocols are essential. The following methodologies are proposed based on established practices in cancer drug resistance studies.
Development of Drug-Resistant Cancer Cell Lines
Objective: To generate cancer cell lines with acquired resistance to conventional chemotherapeutic agents.
Protocol:
-
Cell Culture: Culture a chosen cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in standard growth medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Drug Selection: Expose the cells to a low concentration (e.g., the IC20) of a selected chemotherapeutic agent (e.g., Doxorubicin).
-
Stepwise Dose Escalation: Gradually increase the drug concentration in the culture medium as the cells develop resistance and resume proliferation. This process is typically carried out over several months.
-
Resistance Validation: Periodically assess the half-maximal inhibitory concentration (IC50) of the drug in the treated cells compared to the parental (sensitive) cell line using a cell viability assay (e.g., MTT assay). A significant increase in the IC50 value indicates the development of resistance.
-
Characterization: Characterize the resistant cell line for known resistance mechanisms, such as the overexpression of ABC transporters (e.g., via qPCR or Western blot for ABCB1 gene/P-gp protein).
Cross-Resistance Evaluation using Cell Viability Assays
Objective: To determine the sensitivity of drug-resistant cancer cell lines to this compound.
Protocol:
-
Cell Seeding: Seed both the parental (sensitive) and the developed drug-resistant cell lines into 96-well plates at a predetermined density.
-
Drug Treatment: After 24 hours, treat the cells with a range of concentrations of this compound and, as a control, the drug to which the resistant line was developed.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Perform an MTT assay or a similar cell viability assay to determine the percentage of viable cells in each treatment group.
-
Data Analysis: Calculate the IC50 values for this compound in both the sensitive and resistant cell lines. A minimal change in the IC50 value for this compound between the two lines would suggest a lack of cross-resistance.
Section 3: Visualizing Potential Resistance Pathways
The following diagrams illustrate the conceptual frameworks for experimental design and the molecular pathways potentially involved in cross-resistance.
Caption: Workflow for generating and testing drug-resistant cancer cells.
Caption: Potential molecular pathways involved in cross-resistance.
Conclusion and Future Directions
The therapeutic potential of this compound against cancer is an emerging area of research. While direct evidence of cross-resistance is currently lacking, a mechanistic comparison with conventional chemotherapeutics provides a framework for predicting its efficacy in drug-resistant tumors. Key to this prediction is whether this compound is a substrate for common multidrug resistance efflux pumps like P-glycoprotein. Future research should prioritize the experimental validation of this compound's sensitivity in well-characterized drug-resistant cancer cell lines. Such studies will be invaluable in positioning this compound within the landscape of cancer therapeutics and identifying patient populations who might benefit most from this novel agent.
References
- 1. Advances on anticancer fungal metabolites: sources, chemical and biological activities in the last decade (2012–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fungi and cancer: unveiling the complex role of fungal infections in tumor biology and therapeutic resistance [frontiersin.org]
- 3. Re-sensitization of cancer multidrug resistance through P-gp, MRP1 and BCRP modulation: advances in terpenoids based cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Insecticidal Efficacy of Austinol against Helicoverpa armigera: A Comparative Guide
Disclaimer: Direct, in-depth studies validating the comprehensive insecticidal efficacy of Austinol against the cotton bollworm, Helicoverpa armigera, are limited in publicly accessible literature. This guide synthesizes the available data for this compound and provides a comparative analysis against other known insecticidal compounds, supplemented with standardized experimental protocols for context.
Introduction to this compound
This compound is a meroterpenoid, a class of natural products derived from fungi.[1][2] It is a secondary metabolite produced by various species of the Aspergillus and Penicillium genera.[1] While research into its bioactivity is ongoing, some studies have identified its potential as an insecticide. Specifically, certain austinoid derivatives, including this compound, have demonstrated growth inhibitory effects against the larvae of Helicoverpa armigera, a highly destructive agricultural pest. This guide aims to place the current, albeit limited, data on this compound's efficacy into a broader context of pest management strategies targeting this species.
Comparative Efficacy Data
The primary insecticidal data point available for this compound against H. armigera is a growth inhibition concentration (IC50). A direct comparison of efficacy is challenging due to variations in experimental conditions across different studies. The following table summarizes the reported efficacy of this compound and other insecticides against H. armigera.
| Compound/Insecticide | Type | Efficacy (LC50/IC50) | Larval Stage | Assay Type | Source |
| This compound | Meroterpenoid | 200 µg/mL (IC50) | Newly hatched | Not Specified | |
| Azadirachtin (Control) | Botanical | 25 µg/mL (IC50) | Newly hatched | Not Specified | |
| Spinetoram | Spinosyn | 0.11 µg a.i./cm² (LC50) | Third instar | Diet-overlay | |
| Indoxacarb | Oxadiazine | 0.17 µg a.i./cm² (LC50) | Third instar | Diet-overlay | |
| Spinosad | Spinosyn | 0.17 µg a.i./cm² (LC50) | Third instar | Diet-overlay | |
| Methomyl | Carbamate | 0.32 µg a.i./cm² (LC50) | Third instar | Diet-overlay | |
| Thymol | Monoterpenoid | 3.88% w/v (LC50) | Third instar | Oral toxicity | |
| 1,8-Cineole (Eucalyptol) | Monoterpenoid | 6.88% w/v (LC50) | Third instar | Oral toxicity |
Note: IC50 (Inhibitory Concentration 50) refers to the concentration required to inhibit a biological process (like growth) by 50%. LC50 (Lethal Concentration 50) is the concentration that causes death in 50% of the test subjects. The different units and assay types mean these values are not directly comparable but provide a general benchmark of potency.
Experimental Protocols
As the specific methodology used to determine the IC50 of this compound was not detailed in the available literature, a generalized, representative protocol for an insecticidal bioassay against H. armigera is provided below. This is based on standard methods reported in similar studies.
Representative Protocol: Diet-Overlay Bioassay
-
Insect Rearing: H. armigera larvae are reared on an artificial diet under controlled conditions (e.g., 25±1°C, 65±5% relative humidity, 14:10 h light:dark photoperiod). Third-instar larvae are typically used for this type of bioassay.
-
Preparation of Test Solutions: The test compound (e.g., this compound) is dissolved in an appropriate solvent (e.g., acetone (B3395972) or DMSO) to create a stock solution. A series of dilutions are then prepared to obtain the desired test concentrations.
-
Diet Preparation and Treatment: A standard artificial diet is prepared and poured into the wells of a multi-well plate while still molten.
-
Application of Compound: Once the diet has solidified, a specific volume of the test solution for each concentration is evenly applied to the surface of the diet in each well. The solvent is allowed to evaporate completely. A control group is treated with the solvent only.
-
Introduction of Larvae: One third-instar larva is carefully placed into each well. The plate is then sealed with a perforated lid to allow for air exchange.
-
Incubation: The plates are incubated under the same controlled conditions as the insect rearing for a specified period, typically 48 to 72 hours.
-
Data Collection: Mortality is assessed at the end of the incubation period. Larvae that do not move when prodded with a fine brush are considered dead.
-
Statistical Analysis: The mortality data is subjected to probit analysis or a similar statistical method to calculate the LC50 value, its 95% confidence limits, and the slope of the concentration-mortality line.
Mechanism of Action and Signaling Pathways
The precise mechanism of action and the specific signaling pathways affected by this compound in Helicoverpa armigera have not been elucidated in the reviewed scientific literature. For many other insecticides, the modes of action are well-defined:
-
Spinosyns (Spinetoram, Spinosad): Act on the nicotinic acetylcholine (B1216132) receptors and GABA receptors in the insect's nervous system.
-
Oxadiazines (Indoxacarb): Block sodium channels in the nerve cells.
-
Carbamates (Methomyl): Inhibit the acetylcholinesterase enzyme, leading to paralysis.
-
Diamides (Chlorantraniliprole, Flubendiamide): Target the ryanodine (B192298) receptors, affecting muscle function.
Further research is required to determine if this compound acts on similar targets or possesses a novel mechanism of action.
Visualizations
The following diagrams illustrate a generalized workflow for insecticide validation.
References
A Head-to-Head Comparison of Austinol and Other Fungal Meroterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fungal metabolite Austinol and other structurally related meroterpenoids. Meroterpenoids are a class of natural products derived from mixed biosynthetic pathways, often exhibiting a wide range of biological activities. This document summarizes available quantitative data on their antibacterial and anti-inflammatory properties, details the experimental protocols for these assays, and visualizes relevant biological and experimental workflows.
Introduction to this compound and Related Fungal Metabolites
This compound is a complex meroterpenoid produced by various fungi, particularly from the Aspergillus and Penicillium genera. It belongs to a larger family of "austin-type" meroterpenoids, which are biosynthetically derived from 3,5-dimethylorsellinic acid (DMOA) and farnesyl pyrophosphate (FPP). These compounds are known for their diverse biological activities, including antibacterial, anti-inflammatory, and insecticidal properties.[1][2][3] This comparison focuses on this compound and three other well-known fungal meroterpenoids: Dehydrothis compound, Andrastin A, and Terretonin. While these compounds share a common biosynthetic origin, structural variations lead to differences in their biological profiles.
Quantitative Bioactivity Data
The following table summarizes the available quantitative data for the antibacterial and anti-inflammatory activities of this compound and its comparators. It is important to note that direct head-to-head studies are limited, and data is often from different experimental setups. A significant gap in the current literature is the lack of specific quantitative data for this compound's antibacterial and anti-inflammatory activities, though it is widely cited as belonging to a class of bioactive compounds.[1][2][3][4][5]
| Metabolite | Bioactivity | Assay | Test Organism/Cell Line | Result | Citation |
| This compound | Antibacterial | Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus, Escherichia coli | Data not available in searched literature | - |
| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Data not available in searched literature | - | |
| Dehydrothis compound | Antibacterial | Minimum Inhibitory Concentration (MIC) | Escherichia coli | 250 µg/mL | [1] |
| Andrastin A | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | Data not available in searched literature | Data not available in searched literature | - |
| Terretonin G | Antibacterial | Disk Diffusion | Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus | 8-10 mm inhibition zone (qualitative) | |
| Peniscmeroterpenoid D | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | IC50: 8.79 ± 1.22 µM | [6] |
| Peniscmeroterpenoid A | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | IC50: 26.60 ± 1.15 µM | [6] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of fungal metabolites is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).
Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Protocol:
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is grown on an appropriate agar (B569324) medium. A suspension of the bacteria is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Microtiter Plates: The fungal metabolite is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth). A range of concentrations is prepared to determine the MIC.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate also includes a positive control (broth with bacteria, no compound) and a negative control (broth only). The plate is then incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Inhibition of Nitric Oxide (NO) Production in Macrophages
The anti-inflammatory potential of fungal metabolites can be assessed by their ability to inhibit the production of nitric oxide (NO) in macrophage cells stimulated with lipopolysaccharide (LPS). The Griess assay is a common method for this determination.
Principle: This assay measures the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.
Protocol:
-
Cell Culture and Seeding: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. The cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment and Stimulation: The culture medium is replaced with fresh medium containing various concentrations of the fungal metabolite. After a pre-incubation period, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group is treated with LPS only.
-
Collection of Supernatant: After a 24-hour incubation period with the compound and LPS, the cell culture supernatant is collected from each well.
-
Griess Assay:
-
50 µL of the supernatant is mixed with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) in a new 96-well plate and incubated for 5-10 minutes at room temperature, protected from light.
-
50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is then added to each well, and the plate is incubated for another 5-10 minutes at room temperature.
-
-
Measurement and Analysis: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the compound that inhibits NO production by 50%.
Visualizations
Biosynthetic Pathway of Austin-Type Meroterpenoids
Caption: Generalized biosynthetic pathway of austin-type meroterpenoids.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Experimental Workflow for Nitric Oxide Inhibition Assay
Caption: Workflow for Nitric Oxide (NO) inhibition assay.
Conclusion
This compound and related fungal meroterpenoids represent a promising class of natural products with potential therapeutic applications. The available data, although not exhaustive, indicates that compounds like Dehydrothis compound and various Peniscmeroterpenoids exhibit notable antibacterial and anti-inflammatory activities. A significant knowledge gap remains concerning the specific quantitative bioactivities of this compound itself. Further direct comparative studies employing standardized methodologies are crucial to fully elucidate the structure-activity relationships within this family of compounds and to identify the most promising candidates for future drug development. Researchers are encouraged to contribute to this area by performing head-to-head comparisons of these fascinating fungal metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. Austin-Type Meroterpenoids from Fungi Reported in the Last Five Decades: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Biological activities of meroterpenoids isolated from different sources [frontiersin.org]
- 5. Biological activities of meroterpenoids isolated from different sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Meroterpenoids from the fungus Penicillium sclerotiorum GZU-XW03-2 and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Cellular Mazes: A Comparative Guide to the Mechanisms of Austinol and Taxol
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology and drug development, understanding the precise mechanisms of action of bioactive compounds is paramount. This guide provides a detailed comparative analysis of two natural products: Austinol, a fungal meroterpenoid, and Taxol (Paclitaxel), a potent anti-cancer drug. While Taxol's mechanism as a microtubule-stabilizing agent is well-documented, the cellular pathways affected by this compound are less clearly defined. This guide will objectively present the current state of knowledge on both compounds, highlighting their known and potential differential mechanisms with supporting data where available.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Taxol (Paclitaxel) |
| Primary Cellular Target | Not definitively identified; potential multi-target effects | Beta-tubulin subunit of microtubules[1] |
| Effect on Microtubules | No direct evidence of microtubule interaction | Stabilizes microtubules, preventing depolymerization[1][2] |
| Cell Cycle Progression | Unknown | Arrests cells in the G2/M phase of the cell cycle[3][4][5][6] |
| Induction of Apoptosis | Weak cytotoxic effects observed, but the mechanism is unclear | Induces apoptosis following mitotic arrest[4][5][6][7][8] |
| Primary Biological Activities | Antibacterial, anti-inflammatory, weak cytotoxicity | Potent anticancer activity[2][9] |
Taxol (Paclitaxel): A Deep Dive into Microtubule Stabilization
Taxol, originally isolated from the Pacific yew tree, is a cornerstone of chemotherapy regimens for various cancers.[1] Its mechanism of action is centered on its interaction with microtubules, essential components of the cell's cytoskeleton involved in cell division, structure, and transport.
Microtubule Dynamics and Mitotic Arrest
Taxol binds to the beta-tubulin subunit within the microtubule polymer.[1] This binding event has a profound stabilizing effect, effectively "freezing" the microtubule in a polymerized state and preventing its necessary disassembly (depolymerization).[1][2] The suppression of microtubule dynamics is a critical blow to dividing cells.[10]
During mitosis, the dynamic instability of microtubules is essential for the formation and function of the mitotic spindle, which segregates chromosomes into daughter cells. By stabilizing microtubules, Taxol disrupts the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[2][3][5][6] This mitotic block is a primary contributor to Taxol's cytotoxic effects against rapidly proliferating cancer cells.[2]
Induction of Apoptosis
The prolonged arrest in mitosis triggered by Taxol ultimately leads to programmed cell death, or apoptosis.[4][5][6][7][8] The cell's internal surveillance mechanisms, known as checkpoints, detect the abnormal mitotic spindle and inability to complete cell division, initiating the apoptotic cascade. This process can be both p53-dependent and independent.[8]
The following diagram illustrates the established signaling pathway of Taxol:
This compound: An Enigma with Emerging Biological Activities
This compound is a meroterpenoid natural product produced by various fungi, including species of Aspergillus and Penicillium.[11] In stark contrast to Taxol, the specific cellular and molecular mechanisms of this compound remain largely uninvestigated. The available literature primarily focuses on its biosynthesis and its identification as part of a class of "austin-type meroterpenoids".[11]
Reported Biological Activities
Current research indicates that this compound possesses a range of biological activities, though generally of lower potency compared to established drugs like Taxol. These activities include:
-
Antibacterial Activity: this compound has demonstrated selective antibacterial activity against certain pathogenic bacteria.
-
Anti-inflammatory Effects: Some studies suggest that this compound and related compounds may have anti-inflammatory properties.
-
Weak Cytotoxicity: While some cytotoxic effects have been reported, they are generally weak, and the underlying mechanism is not understood.
A Putative, Inferred Mechanism
Given the lack of direct experimental evidence for this compound's mechanism of action, we can only propose a potential pathway based on the known activities of other cytotoxic and anti-inflammatory natural products. It is crucial to emphasize that the following is a speculative model that requires experimental validation.
Many natural products exert their effects by modulating key signaling pathways involved in inflammation and cell survival, such as the NF-κB and MAPK pathways. It is plausible that this compound's anti-inflammatory and weak cytotoxic effects could be mediated through the inhibition of such pathways, leading to a downstream reduction in pro-inflammatory cytokines and a potential, albeit weak, induction of apoptosis in certain cell types.
The following diagram outlines a hypothetical mechanism for this compound, which should be interpreted with caution pending further research.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Tubulin Polymerization Assay (for Taxol)
This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.
Protocol:
-
Reagents: Purified tubulin, GTP, polymerization buffer (e.g., PEM buffer), compound of interest (Taxol).
-
Procedure:
-
Keep all reagents on ice.
-
In a 96-well plate, add polymerization buffer, GTP, and the test compound at various concentrations.
-
Add purified tubulin to each well to initiate the reaction.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves of treated samples to the control to determine the effect on polymerization rate and extent.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with the test compound (Taxol or this compound) at various concentrations for a specified duration.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing gently. Store at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the DNA content of the cells.
-
Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
The following diagram illustrates the general workflow for a comparative cell viability and mechanistic study.
Conclusion and Future Directions
This guide highlights the significant disparity in our understanding of the mechanisms of action of Taxol and this compound. Taxol's interaction with microtubules is a well-established paradigm in cancer therapy, supported by a vast body of experimental data. In contrast, this compound remains a compound with intriguing but poorly characterized biological activities.
For researchers and drug development professionals, this presents both a challenge and an opportunity. The antibacterial and anti-inflammatory properties of this compound warrant further investigation to elucidate its molecular targets and signaling pathways. Future research should focus on:
-
Target Identification Studies: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct cellular binding partners of this compound.
-
In-depth Cellular Assays: Conducting comprehensive studies to evaluate the effects of this compound on microtubule dynamics, cell cycle progression, and the induction of apoptosis in various cell lines.
-
Signaling Pathway Analysis: Investigating the impact of this compound on key inflammatory and cell survival pathways, such as NF-κB and MAPK, through reporter assays and western blotting.
By systematically addressing these knowledge gaps, the scientific community can unlock the full therapeutic potential of this compound and other austin-type meroterpenoids, potentially leading to the development of novel therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Two separate gene clusters encode the biosynthetic pathway for the meroterpenoids, this compound and dehydrothis compound in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Austin-Type Meroterpenoids from Fungi Reported in the Last Five Decades: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Cytotoxic Properties of Extreme Fungi’s Bioactive Components—An Updated Metabolic and Omics Overview [mdpi.com]
- 6. Biosynthesis of fungal meroterpenoids - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00090D [pubs.rsc.org]
- 7. Austin-Type Meroterpenoids from Fungi Reported in the Last Five Decades: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Diversity and Biological Activities of Meroterpenoids from Marine Derived-Fungi: A Comprehensive Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Austin-Type Meroterpenoids from Fungi Reported in the Last Five Decades: A Review [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Austinol: A Procedural Guide for Laboratory Professionals
The proper disposal of Austinol, a mycotoxin, is a critical aspect of laboratory safety and environmental responsibility. Given the potential hazards associated with mycotoxins, a meticulous and informed approach to its disposal is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound waste, ensuring the protection of laboratory personnel and the environment.
Mycotoxins are naturally occurring toxins produced by certain molds and can be resilient to degradation.[1] Therefore, treating this compound as hazardous waste is the primary principle behind its disposal.[2] Adherence to institutional and regulatory guidelines is mandatory.
Immediate Safety and Disposal Plan
Safety First: Personal Protective Equipment (PPE)
Before handling this compound or its waste, equipping oneself with the appropriate Personal Protective Equipment (PPE) is non-negotiable. This serves as the first line of defense against potential exposure.
Standard PPE includes:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Protective Clothing: A lab coat.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.
Always consult your institution's specific safety protocols for handling hazardous chemicals.
Step-by-Step Disposal Procedure
-
Hazard Assessment: In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be treated as a potentially hazardous substance. This cautious approach is warranted due to the biological activity of related mycotoxins.
-
Waste Segregation: All materials contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired this compound.
-
Contaminated lab supplies (e.g., pipette tips, microfuge tubes, gloves, bench paper).
-
Solvents and solutions containing this compound.
-
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should prominently display "Hazardous Waste" and "this compound." Ensure the container is compatible with the waste it will hold (solid or liquid).
-
Consult Environmental Health and Safety (EHS): Your institution's EHS department is the definitive resource for guidance on hazardous waste disposal.[3] They will provide specific instructions based on local, state, and federal regulations.
-
Disposal Method: The most common and recommended method for the disposal of mycotoxin waste is incineration at a permitted hazardous waste facility.[4][5] This high-temperature process is effective in destroying the chemical structure of mycotoxins. Never dispose of this compound down the drain or in the regular trash.[6]
Quantitative Data Summary
| Parameter | Guideline/Value | Source/Rationale |
| Toxicity | Assume to be toxic | General classification of mycotoxins |
| Persistence | High; resistant to degradation | Mycotoxins are chemically resilient compounds[1][4] |
| PPE Requirement | Lab coat, gloves, eye protection | Standard practice for handling hazardous chemicals[7] |
| Disposal Method | Incineration | Preferred method for complete destruction of mycotoxins[4][5] |
| Waste Container | Labeled, sealed, chemical-resistant | Standard hazardous waste management procedure[6] |
Experimental Protocols: Decontamination
While complete destruction is best left to professional disposal facilities, minor spills can be managed within the lab. A general decontamination procedure for surfaces contaminated with mycotoxins involves:
-
Initial Cleaning: Use an absorbent material to soak up any liquid.
-
Decontamination Solution: A common approach is to use a solution that can degrade the mycotoxin. For many mycotoxins, a solution of sodium hypochlorite (B82951) (bleach) is effective. A 1:10 dilution of household bleach is a typical starting point.
-
Application: Apply the decontamination solution to the contaminated area and allow for a sufficient contact time (e.g., 30 minutes).
-
Rinsing: Thoroughly rinse the area with water.
-
Waste Disposal: All materials used for decontamination (absorbent pads, wipes, etc.) must be disposed of as hazardous waste.
Note: The efficacy of specific decontamination solutions on this compound has not been documented. Always test a small, inconspicuous area first and consult with your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. ams.usda.gov [ams.usda.gov]
- 3. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 4. respirarelabs.com [respirarelabs.com]
- 5. Mycotoxin prevention and control in foodgrains - Prevention and control of mycotoxins [fao.org]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. api.henkeldx.com [api.henkeldx.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
